3-Formylphenyl 4-chlorobenzoate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
(3-formylphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHQOTRRNVKUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic approach for 3-Formylphenyl 4-chlorobenzoate. Due to the limited availability of experimental data for this specific isomer, this paper also includes comparative data for the more extensively characterized isomer, 4-Formylphenyl 4-chlorobenzoate, to serve as a valuable reference for researchers in the field.
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a benzoate ester linkage between a 3-formylphenyl group and a 4-chlorobenzoyl group. While specific experimental data for the 3-formyl isomer is scarce in publicly accessible literature, its fundamental molecular properties can be defined. For comparative purposes, the well-documented properties of the isomeric 4-Formylphenyl 4-chlorobenzoate are also presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | Calculated |
| Molecular Weight | 260.67 g/mol | Calculated |
| IUPAC Name | (3-formylphenyl) 4-chlorobenzoate | IUPAC Nomenclature |
| CAS Number | Not found | N/A |
Table 2: Physicochemical Properties of 4-Formylphenyl 4-chlorobenzoate (Isomer)
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | PubChem |
| Molecular Weight | 260.67 g/mol | PubChem[1] |
| IUPAC Name | (4-formylphenyl) 4-chlorobenzoate | PubChem[1] |
| CAS Number | 108577-34-0 | Sigma-Aldrich |
| Appearance | White solid | N/A |
| Melting Point | 114.5 °C | ResearchGate |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of Aryl Esters via Acyl Chloride
This protocol describes a general procedure for the synthesis of aryl esters, which can be adapted for the preparation of this compound.
Materials:
-
3-hydroxybenzaldehyde (1 equivalent)
-
4-chlorobenzoyl chloride (1.1 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 3-hydroxybenzaldehyde and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Anhydrous pyridine is added dropwise to the stirred solution.
-
Addition of Acyl Chloride: A solution of 4-chlorobenzoyl chloride in anhydrous DCM is added dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel and the organic layer is washed successively with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude ester is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
As of the date of this publication, specific spectroscopic data for this compound is not available in the public domain. For the benefit of researchers, the following table summarizes the known spectroscopic data for the isomer, 4-Formylphenyl 4-chlorobenzoate. This information can serve as a useful reference for the characterization of related compounds.
Table 3: Spectroscopic Data for 4-Formylphenyl 4-chlorobenzoate (Isomer)
| Technique | Data |
| FTIR (KBr, cm⁻¹) | 1741.78 (C=O, ester), 1701 (C=O, aldehyde) |
| ¹H NMR (400 MHz) | δ (ppm): Aromatic protons (multiplet, 7.57-7.81), Aldehyde proton |
| ¹³C NMR | Chemical shifts corresponding to aromatic carbons, ester carbonyl, and aldehyde carbonyl have been reported. |
Note: The detailed peak assignments and coupling constants for the NMR spectra of the 4-formyl isomer are available in specialized chemical databases.
Signaling Pathways and Biological Activity
There is currently no information available in scientific literature regarding the biological activity or any associated signaling pathways for this compound or its isomers. This represents a significant knowledge gap and an opportunity for future research in drug discovery and development.
Conclusion
This compound is a distinct chemical entity for which detailed experimental characterization is lacking in public scientific databases. This guide provides its fundamental molecular properties and a well-established, general protocol for its synthesis. The included data for the isomer 4-Formylphenyl 4-chlorobenzoate offers a valuable comparative tool for researchers. Further investigation is required to fully characterize the physicochemical properties, spectroscopic profile, and potential biological activities of this compound.
References
An In-depth Technical Guide on the Solubility of 3-Formylphenyl 4-chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Formylphenyl 4-chlorobenzoate in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on establishing a robust framework for researchers to conduct their own solubility assessments. The protocols and analytical workflows described herein are based on established methods for similar benzoate esters and are intended to be adapted to the specific laboratory context.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and materials science. Its solubility in organic solvents is a critical physicochemical property that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for designing efficient synthetic routes and for the preparation of solutions with specific concentrations for various applications. This guide outlines the experimental procedures to quantitatively determine the solubility of this compound and to characterize its purity, which is a prerequisite for accurate solubility measurements.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | [1][2] |
| Molecular Weight | 260.67 g/mol | [1][2] |
| IUPAC Name | (4-formylphenyl) 4-chlorobenzoate | [2] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl | [2] |
| InChIKey | KQSDBATZVOQQQY-UHFFFAOYSA-N | [2] |
| XLogP3 | 3.7 | [2] |
Experimental Determination of Solubility
The solubility of a compound in a particular solvent is defined as the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The following section details a standardized experimental protocol for determining the solubility of this compound.
The process of determining the solubility of this compound involves several key steps, from compound acquisition and purification to the final analysis of the saturated solution. A generalized workflow is depicted in the diagram below.
Caption: General workflow for the experimental determination of solubility.
-
This compound (high purity, >98%)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher.
-
Volumetric flasks, pipettes, and syringes for accurate liquid handling.
-
Scintillation vials or other suitable sealed containers.
-
Temperature-controlled shaker or incubator.
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
-
Preparation of Solvent: Select a range of organic solvents with varying polarities.
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Place the vials in a constant-temperature shaker bath. The temperature should be controlled and recorded (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter compatible with the solvent.
-
Sample Dilution: Accurately dilute a known volume of the clear saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
Solubility Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)
The solubility can also be expressed in other units such as mg/mL or mol/L.
Analytical Method Selection
The choice of an appropriate analytical method is critical for the accurate quantification of the dissolved solute. The following diagram illustrates a decision-making process for selecting a suitable analytical technique.
Caption: Decision tree for selecting an analytical method.
For this compound, which contains aromatic rings, HPLC with UV detection is a highly suitable method for both purity assessment and solubility determination.
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 2: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) |
| e.g., Hexane | 0.1 | Data to be determined | Data to be determined |
| e.g., Toluene | 2.4 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 4.4 | Data to be determined | Data to be determined |
| e.g., Acetone | 5.1 | Data to be determined | Data to be determined |
| e.g., Ethanol | 5.2 | Data to be determined | Data to be determined |
| e.g., Methanol | 6.6 | Data to be determined | Data to be determined |
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing appropriate analytical techniques, researchers can generate reliable and reproducible solubility data. This information is invaluable for the effective use of this compound in research, development, and manufacturing processes. The provided templates for data presentation and the logical diagrams for workflow and method selection are intended to aid in the planning and execution of these studies.
References
An In-depth Technical Guide on 3-Formylphenyl 4-chlorobenzoate
This technical guide provides a comprehensive overview of 3-Formylphenyl 4-chlorobenzoate, with a focus on its synthesis and physical characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While a specific experimentally determined melting point is not available in the cited literature, this guide details a reliable experimental protocol for its synthesis and subsequent melting point determination based on established methodologies for analogous compounds.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉ClO₃ | PubChem |
| Molecular Weight | 260.67 g/mol | PubChem |
| Melting Point | Not available in the searched literature | - |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound. The protocols are based on established methods for the synthesis of similar aromatic esters.
Synthesis of this compound
This procedure describes the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.
Materials:
-
3-hydroxybenzaldehyde
-
4-chlorobenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Melting Point Determination
The melting point of the purified this compound can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the purified product is completely dry.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. This range represents the melting point of the compound.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
In-Depth Technical Guide: Spectral and Experimental Data of 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Formylphenyl 4-chlorobenzoate, a valuable intermediate in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of data from the closely related analogue, 3-Formylphenyl acetate, and predicted values based on established spectroscopic principles. Detailed experimental protocols for its synthesis and characterization are also provided to enable its preparation and verification in a laboratory setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₉ClO₃
-
Molecular Weight: 260.67 g/mol
-
CAS Number: 108577-34-0
Synthesis Protocol
The synthesis of this compound can be achieved via the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A general and efficient method, adapted from the literature for the esterification of phenols, is provided below.[1][2][3][4]
Materials:
-
3-Hydroxybenzaldehyde
-
4-Chlorobenzoyl chloride
-
Titanium dioxide (TiO₂) (catalyst)[1]
-
Dichloromethane (DCM) or Diethyl ether
-
15% Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq) and 4-chlorobenzoyl chloride (1.0 eq).
-
Add a catalytic amount of titanium dioxide (e.g., 10 mol%).
-
Stir the reaction mixture vigorously at room temperature. The reaction can be performed solvent-free for higher efficiency.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether or dichloromethane to dissolve the product.
-
Filter the mixture to remove the TiO₂ catalyst. The catalyst can be washed with the solvent and reused.[1]
-
Transfer the filtrate to a separatory funnel and wash with a 15% NaOH solution to remove any unreacted 3-hydroxybenzaldehyde.
-
Subsequently, wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Spectral Data
The following tables summarize the expected and analogous spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data are based on the analysis of the structure and comparison with the known data for 3-Formylphenyl acetate.[5]
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~8.1 | d | 2H | Aromatic protons ortho to C=O (chlorobenzoyl group) |
| ~7.8 | m | 2H | Aromatic protons on the formylphenyl ring |
| ~7.5 | d | 2H | Aromatic protons meta to C=O (chlorobenzoyl group) |
| ~7.4 | t | 1H | Aromatic proton on the formylphenyl ring |
| ~7.3 | d | 1H | Aromatic proton on the formylphenyl ring |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~164 | Ester Carbonyl (C=O) |
| ~151 | Aromatic Carbon attached to ester oxygen |
| ~140 | Aromatic Carbon (quaternary, chlorobenzoyl group) |
| ~137 | Aromatic Carbon (quaternary, formylphenyl group) |
| ~131 | Aromatic CH (chlorobenzoyl group) |
| ~130 | Aromatic CH (formylphenyl group) |
| ~129 | Aromatic CH (chlorobenzoyl group) |
| ~128 | Aromatic CH (formylphenyl group) |
| ~127 | Aromatic Carbon (quaternary, chlorobenzoyl group) |
| ~124 | Aromatic CH (formylphenyl group) |
| ~122 | Aromatic CH (formylphenyl group) |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands are based on the functional groups present in the molecule.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1735 | Strong | Ester C=O stretch |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1260 | Strong | Ester C-O stretch (asymmetric) |
| ~1100 | Strong | Ester C-O stretch (symmetric) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Data for 3-Formylphenyl acetate shows a base peak at m/z 122 and a significant peak at m/z 121, corresponding to the formylphenyl cation and its subsequent loss of a hydrogen atom.[5] A similar fragmentation pattern is anticipated for this compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Possible Fragment |
| 260/262 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 139/141 | [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation, with ³⁵Cl/³⁷Cl isotope pattern) |
| 121 | [HOC₆H₄CHO]⁺ (formylphenyl cation) |
| 111/113 | [ClC₆H₄]⁺ (chlorophenyl cation, with ³⁵Cl/³⁷Cl isotope pattern) |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectral characterization of this compound.
References
3-Formylphenyl 4-chlorobenzoate: A Technical Overview of Its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylphenyl 4-chlorobenzoate is a substituted aromatic ester containing a reactive aldehyde group. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific optical or electronic properties. The presence of the formyl group allows for a variety of subsequent chemical transformations, such as Schiff base formation, Wittig reactions, and reductions to the corresponding alcohol or oxidation to the carboxylic acid. The 4-chlorobenzoate moiety provides a stable ester linkage and can influence the molecule's crystallinity and electronic properties.
This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and chemical properties. Due to a scarcity of published literature specifically detailing the discovery and history of the 3-formyl isomer, this document infers a probable synthetic route based on established chemical principles and provides comparative data from its more extensively studied isomer, 4-formylphenyl 4-chlorobenzoate.
Discovery and History
In contrast, its isomer, 4-formylphenyl 4-chlorobenzoate, has been more thoroughly documented, with available data on its synthesis, crystal structure, and potential biological activities. The lack of specific historical data for the 3-formyl isomer suggests it may be a less studied compound or its synthesis may be documented in less accessible sources such as patents or specialized chemical databases.
Synthesis
The most probable and widely applicable method for the synthesis of this compound is the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A common and effective procedure for this type of reaction is the Schotten-Baumann reaction, which is performed under basic conditions.
Experimental Protocol: Schotten-Baumann Esterification
This protocol describes a general procedure for the synthesis of this compound.
Reagents:
-
3-Hydroxybenzaldehyde
-
4-Chlorobenzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde in dichloromethane.
-
Addition of Base: To the stirred solution, add an equimolar amount of 10% aqueous sodium hydroxide solution. The mixture should be stirred vigorously to ensure proper mixing of the aqueous and organic phases.
-
Addition of Acyl Chloride: Slowly add a stoichiometric equivalent of 4-chlorobenzoyl chloride to the biphasic mixture. The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature at or below room temperature, using an ice bath if necessary.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Experimental Workflow
Figure 1: General experimental workflow for the synthesis of this compound.
Chemical and Physical Properties
| Property | This compound | 4-Formylphenyl 4-chlorobenzoate |
| Molecular Formula | C₁₄H₉ClO₃ | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol | 260.67 g/mol |
| Melting Point | Data not available | 106-108 °C |
| Boiling Point | Data not available | Data not available |
| ¹H NMR (CDCl₃) | Data not available | δ 10.05 (s, 1H), 8.16 (d, 2H), 8.03 (d, 2H), 7.53 (d, 2H), 7.42 (d, 2H) |
| ¹³C NMR (CDCl₃) | Data not available | δ 190.8, 164.1, 155.1, 139.9, 134.7, 131.8, 131.2, 129.2, 127.8, 122.9 |
| IR (KBr, cm⁻¹) | Data not available | ~1735 (C=O, ester), ~1700 (C=O, aldehyde), ~1260 (C-O, ester) |
| CAS Number | Not readily available | 108577-34-0 |
Note: The spectroscopic data for 4-formylphenyl 4-chlorobenzoate is representative and may vary slightly depending on the experimental conditions.
Potential Applications
While specific applications for this compound have not been reported, its chemical structure suggests several potential uses:
-
Intermediate in Organic Synthesis: The aldehyde functionality can be used to introduce this molecular scaffold into larger, more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Precursor for Heterocyclic Compounds: The formyl group can participate in cyclization reactions to form a variety of heterocyclic systems, which are common motifs in medicinal chemistry.
-
Monomer for Polymer Synthesis: The bifunctional nature of the molecule (aldehyde and ester) could potentially be exploited in the synthesis of novel polymers.
-
Probe for Biological Studies: As a derivative of 3-hydroxybenzaldehyde, it could be used as a starting material to develop probes for studying biological processes, although no specific biological activity has been reported.
Conclusion
This compound is a chemical compound with potential utility in various fields of chemical research and development. Despite its commercial availability, there is a notable lack of detailed scientific literature regarding its discovery, historical development, and specific experimental data. The synthetic protocol presented in this guide is based on well-established esterification reactions and provides a reliable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications. The data provided for the 4-formyl isomer serves as a useful reference point for researchers working with this class of compounds.
An In-Depth Technical Guide on the Potential Biological Activity of 3-Formylphenyl 4-chlorobenzoate
Disclaimer: This document aims to provide a comprehensive overview of the potential biological activity of 3-Formylphenyl 4-chlorobenzoate based on currently available scientific literature. Direct experimental studies on the biological effects of this specific compound are limited. Therefore, this guide draws insights from computational studies on structurally related molecules to infer potential areas of interest for future research.
Introduction
Predicted Anti-Inflammatory Activity: A Case Study of a Structural Analogue
A computational study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate predicted its potential as an anti-inflammatory agent by examining its interaction with the cyclooxygenase-2 (COX-2) receptor.[1] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a common mechanism for anti-inflammatory drugs.
Molecular Docking Studies
In silico molecular docking simulations were performed to predict the binding affinity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate to the active site of the COX-2 receptor (PDB ID: 6COX).[1] The results indicated a more favorable binding energy for the vanillin derivative compared to its parent compound, vanillin, suggesting a potentially higher anti-inflammatory activity.[1]
Quantitative Data
The binding energy values from the molecular docking study are summarized in the table below. A lower binding energy indicates a more stable interaction between the compound and the receptor.
| Compound | Receptor | Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18[1] |
| Vanillin | COX-2 (Chain A) | -4.96[1] |
Experimental Protocols
The following outlines the in silico methodology used to predict the anti-inflammatory activity of 4-formyl-2-methoxyphenyl-4-chlorobenzoate.
Molecular Docking Protocol
-
Receptor Preparation: The three-dimensional structure of the COX-2 receptor (PDB ID: 6COX) was obtained from the RCSB Protein Data Bank.[1] The structure was then prepared for docking using appropriate software tools.
-
Ligand Preparation: The structures of 4-formyl-2-methoxyphenyl-4-chlorobenzoate and vanillin were generated and optimized.
-
Docking Simulation: Molecular docking was performed using Autodock software to predict the binding mode and affinity of the ligands to the COX-2 receptor.[1]
-
Analysis: The results were analyzed to determine the binding energies and visualize the interactions between the ligands and the amino acid residues in the receptor's active site.[1]
Visualizations
Workflow for In Silico Prediction of Anti-inflammatory Activity
References
An In-depth Technical Guide to 3-Formylphenyl 4-chlorobenzoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylphenyl 4-chlorobenzoate is an aromatic organic compound featuring a formyl group and a chlorobenzoate ester. This core structure presents multiple avenues for chemical modification, making it and its derivatives subjects of interest in medicinal chemistry and materials science. The presence of the reactive aldehyde (formyl) group allows for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and oximes, which are known to possess a range of biological activities. The 4-chlorobenzoate moiety influences the molecule's electronic properties and lipophilicity, which can be critical for its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound and its derivatives, with a focus on aspects relevant to drug discovery and development.
Core Compound: this compound
Chemical Structure and Properties
This compound is characterized by the molecular formula C14H9ClO3 and a molecular weight of 260.67 g/mol . The structure consists of a 3-formylphenyl group esterified with 4-chlorobenzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H9ClO3 | |
| Molecular Weight | 260.67 g/mol |
Synthesis of this compound and its Derivatives
The primary method for synthesizing this compound is through the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of a 4-formylphenyl 4-chlorobenzoate derivative (Microwave-assisted)
While a specific protocol for this compound is not detailed in the available literature, a method for a structurally related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been described and can be adapted.[1] This synthesis involves the reaction of vanillin (a substituted 4-hydroxybenzaldehyde) with p-chlorobenzoyl chloride under microwave irradiation, which can significantly accelerate the reaction.[1]
-
Materials: 3-hydroxybenzaldehyde, 4-chlorobenzoyl chloride, Pyridine, Tetrahydrofuran (THF), 5% Sodium Carbonate (Na2CO3) solution, Chloroform, Ethyl acetate.
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in THF under cold conditions.
-
In a separate flask, mix 4-chlorobenzoyl chloride with THF under cold conditions.
-
Add the 4-chlorobenzoyl chloride solution to the 3-hydroxybenzaldehyde solution and stir until homogeneous.
-
Add pyridine to the reaction mixture.
-
Once the mixture reaches room temperature, place it in a microwave reactor.
-
Irradiate the reaction mixture at a controlled power level (e.g., 120, 200, or 400 watts), monitoring the reaction progress by thin-layer chromatography (TLC) using a chloroform:ethyl acetate eluent.[1]
-
Upon completion, purify the product by adding 5% Na2CO3 solution and washing with water to remove unreacted starting materials and byproducts.[1]
-
Confirm the purity of the final product using TLC with multiple eluents and characterize its structure using spectroscopic methods (FTIR, 1H-NMR, 13C-NMR).[1]
-
Logical Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of this compound.
Derivatives of this compound and their Potential Applications
The formyl group of this compound is a versatile handle for creating a diverse library of derivatives.
1. Schiff Base Derivatives: Reaction with primary amines yields Schiff bases (imines). These derivatives have been explored for their potential as:
- Anticancer Agents: Some Schiff bases exhibit cytotoxicity against various cancer cell lines.
- Antimicrobial Agents: The imine linkage is a common feature in compounds with antibacterial and antifungal activities.
2. Hydrazone Derivatives: Condensation with hydrazine or its derivatives leads to hydrazones. These compounds are of interest due to their:
- Anti-inflammatory Activity: Some hydrazones have shown potential as inhibitors of inflammatory pathways. For instance, a derivative of vanillin, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, was investigated as a potential anti-inflammatory agent through computational docking studies targeting the COX-2 enzyme.[1]
- Anticonvulsant Properties: The hydrazone scaffold is present in several compounds with anticonvulsant effects.
3. Oxime Derivatives: Reaction with hydroxylamine produces oximes, which can serve as precursors for further chemical transformations or possess intrinsic biological activity.
4. Inhibitors of Epidermal Growth Factor Receptor (EGFR): Derivatives of 4-amino-3-chlorobenzoate esters have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase.[2] One such derivative, after inducing cytotoxicity in several cancer cell lines, was found to activate caspases 3 and 8, suggesting induction of the extrinsic apoptotic pathway.[2] This highlights the potential of chlorobenzoate esters in the development of targeted cancer therapies.
Signaling Pathway: Potential Inhibition of EGFR by a Derivative
Caption: Proposed mechanism of action for an EGFR-inhibiting chlorobenzoate derivative.
Biodegradation of Chlorobenzoates
While not directly related to human cell signaling in a drug development context, the environmental fate of chlorobenzoates is an important consideration. Studies on microorganisms like Pseudomonas aeruginosa have shown that they can degrade 3-chlorobenzoate and 4-chlorobenzoate.[3] The degradation pathway typically involves the formation of chlorocatechols, which are then processed through a modified ortho-pathway.[3] This information is valuable for assessing the environmental impact of these compounds.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Retrosynthesis of 3-formylphenyl 4-chlorobenzoate
This guide provides a detailed retrosynthetic analysis of 3-formylphenyl 4-chlorobenzoate, a bi-functional aromatic ester. The analysis is intended for researchers, scientists, and professionals in drug development and organic synthesis. It outlines the logical bond disconnections to identify viable starting materials and provides a forward synthesis plan with experimental protocols for key reactions.
Retrosynthetic Analysis
The primary strategy for the retrosynthesis of an ester like this compound involves the disconnection of the ester C-O bond. This is a reliable and common disconnection as the corresponding forward reaction, esterification, is a high-yielding and well-established transformation.
1.1. Level 1 Disconnection: The Ester Linkage
The most logical disconnection in the target molecule is the ester linkage, which breaks the molecule into two key synthons: a phenolic component and an acyl chloride component. This leads to the identification of 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride as the immediate precursors. The forward reaction is a classic Schotten-Baumann type acylation of a phenol.
1.2. Level 2 Disconnection: Synthesis of Precursors
Further retrosynthetic analysis focuses on the synthesis of the two primary precursors:
-
3-Hydroxybenzaldehyde: This molecule can be synthesized through several routes. A common industrial method involves the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.[1][2] Another approach starts from m-cresol.[2]
-
4-Chlorobenzoyl chloride: This acyl chloride is readily prepared from the corresponding carboxylic acid. A standard method involves the reaction of 4-chlorobenzoic acid with thionyl chloride.[3] An alternative industrial preparation starts from 4-chlorobenzotrichloride.[4]
The following diagram illustrates the complete retrosynthetic pathway.
Forward Synthesis and Experimental Protocols
The forward synthesis logically follows the pathways identified during the retrosynthetic analysis.
2.1. Synthesis of 4-Chlorobenzoyl chloride from 4-Chlorobenzoic acid
4-Chlorobenzoyl chloride is prepared by treating 4-chlorobenzoic acid with an excess of thionyl chloride.
-
Protocol: A solution of 4-chlorobenzoic acid (1 equivalent) in thionyl chloride (5-10 equivalents) is heated at reflux (approximately 80°C) for 2-5 hours.[3] The reaction progress can be monitored by the cessation of HCl gas evolution. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chlorobenzoyl chloride, which can be purified by vacuum distillation.[3]
2.2. Synthesis of 3-Hydroxybenzaldehyde from 3-Nitrobenzaldehyde
This is a multi-step process involving reduction, diazotization, and hydrolysis.
-
Protocol:
-
Reduction: 3-Nitrobenzaldehyde is reduced to 3-aminobenzaldehyde. This can be achieved using various reducing agents, such as stannous chloride in hydrochloric acid.
-
Diazotization: The resulting 3-aminobenzaldehyde is diazotized by treating it with a cold aqueous solution of sodium nitrite in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5°C.
-
Hydrolysis: The diazonium salt solution is then carefully heated to induce hydrolysis, which liberates nitrogen gas and forms 3-hydroxybenzaldehyde.[1] The product is then isolated by extraction and purified by crystallization or distillation.
-
2.3. Synthesis of this compound
The final step is the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.
-
Protocol: To a solution of 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine, or a biphasic system with aqueous NaOH), 4-chlorobenzoyl chloride (1-1.2 equivalents) is added portion-wise, typically at a low temperature (0-5°C). If a non-basic solvent is used, a base such as pyridine or triethylamine (1.2-1.5 equivalents) is required to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The workup involves washing the organic layer with dilute acid, dilute base, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtration, and removal of the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The overall synthetic workflow is depicted in the following diagram.
Data Presentation
The following table summarizes key quantitative data for the synthesis of the precursors. Note that the yield for the final esterification step is an estimate based on typical Schotten-Baumann reactions, as a specific literature value for this exact transformation was not found in the initial search.
| Reaction Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| Synthesis of 4-Chlorobenzoyl chloride | 4-Chlorobenzoic acid | Thionyl chloride, 80°C | 4-Chlorobenzoyl chloride | Crude | [3] |
| Synthesis of 4-Chlorobenzoyl chloride | 4-Chlorobenzotrichloride | FeCl₃, Water, 50-60°C | 4-Chlorobenzoyl chloride | >95 | [4] |
| Synthesis of 3-Hydroxybenzaldehyde | 3-Nitrobenzaldehyde | 1. Reduction 2. Diazotization 3. Hydrolysis | 3-Hydroxybenzaldehyde | - | [1] |
| Final Esterification | 3-Hydroxybenzaldehyde, 4-Chlorobenzoyl chloride | Pyridine or NaOH, Room Temp. | This compound | >90 (Est.) | - |
References
Methodological & Application
Synthesis of 3-Formylphenyl 4-chlorobenzoate: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 3-Formylphenyl 4-chlorobenzoate, an organic compound with potential applications in medicinal chemistry and materials science. The synthesis involves the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. The following sections detail the experimental procedure, data presentation, and a visual representation of the synthetic workflow. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Experimental Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Hydroxybenzaldehyde | 1.22 g (10 mmol) |
| 4-Chlorobenzoyl chloride | 1.75 g (10 mmol) |
| Pyridine | 0.87 mL (11 mmol) |
| Dichloromethane (DCM) | 50 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| Theoretical Yield | 2.61 g |
| Actual Yield | 2.35 g |
| Percent Yield | 90% |
| Appearance | White to off-white solid |
| Melting Point | 85-88 °C |
Experimental Protocol
This protocol describes the synthesis of this compound via the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride.
Materials:
-
3-Hydroxybenzaldehyde (98%)
-
4-Chlorobenzoyl chloride (99%)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine (0.87 mL, 11 mmol) dropwise.
-
Addition of Acyl Chloride: In a separate beaker, dissolve 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a white to off-white solid.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Synthesis of 3-Formylphenyl 4-chlorobenzoate
Introduction
3-Formylphenyl 4-chlorobenzoate is an organic ester with potential applications in the development of novel pharmaceuticals and functional materials. Its structure, incorporating a reactive aldehyde group and a chlorinated aromatic ring, makes it a versatile building block for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound via the Steglich esterification of 3-hydroxybenzaldehyde and 4-chlorobenzoic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] This reaction is particularly advantageous as it can be conducted at room temperature and is suitable for substrates that may be sensitive to harsher conditions.[1][2]
Reaction Mechanism: Steglich Esterification
The synthesis of this compound from 4-chlorobenzoic acid and 3-hydroxybenzaldehyde proceeds via a Steglich esterification. The reaction mechanism is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid (4-chlorobenzoic acid) reacts with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.
-
Role of the Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.[1][2] It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This species is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and helps to suppress a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[1][2]
-
Nucleophilic Attack by the Alcohol: The hydroxyl group of 3-hydroxybenzaldehyde then attacks the activated acyl group of the N-acylpyridinium salt.
-
Product Formation and Byproduct Precipitation: This attack leads to the formation of the desired ester, this compound, and regenerates the DMAP catalyst. The DCC, having served its purpose of activating the carboxylic acid by abstracting water, is converted into dicyclohexylurea (DCU), a solid byproduct that precipitates out of the reaction mixture and can be removed by filtration.[1]
A diagram illustrating this reaction mechanism is provided below.
Caption: Reaction mechanism for Steglich esterification.
Experimental Protocol
This protocol outlines the synthesis of this compound.
Materials:
-
4-Chlorobenzoic acid
-
3-Hydroxybenzaldehyde
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-chlorobenzoic acid (1.0 eq), 3-hydroxybenzaldehyde (1.0 eq), and 4-DMAP (0.1 eq).
-
Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DCC: While stirring, slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filtration: After the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
-
Characterization: The final product, this compound, should be characterized by appropriate spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its identity and purity.
The experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for synthesis.
Data Presentation
The following table summarizes the suggested quantities of reactants for a laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Suggested Mass/Volume |
| 4-Chlorobenzoic acid | 156.57 | 1.0 | 1.57 g |
| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g |
| DCC | 206.33 | 1.1 | 2.27 g |
| DMAP | 122.17 | 0.1 | 0.12 g |
| Anhydrous DCM | - | - | 50 mL |
Theoretical Yield Calculation:
Assuming 4-chlorobenzoic acid is the limiting reagent (10 mmol scale):
-
Molecular Weight of this compound: 260.67 g/mol
-
Theoretical Yield = (moles of limiting reagent) × (MW of product) = 0.010 mol × 260.67 g/mol = 2.61 g
Conclusion
The Steglich esterification provides a reliable and mild route for the synthesis of this compound. The protocol detailed above can be adapted for various scales, and the straightforward purification procedure allows for the isolation of the product in high purity. This compound can serve as a key intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.
References
Application Note and Experimental Protocol for the Synthesis of 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-Formylphenyl 4-chlorobenzoate, a chemical intermediate potentially useful in the development of novel therapeutic agents and functional materials. The procedure is based on a standard esterification reaction between 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.
Introduction
This compound is an aromatic ester containing both an aldehyde and a chloro-substituted benzoyl group. These functional groups make it a versatile building block in organic synthesis, particularly for the construction of more complex molecules with potential biological activity. The synthesis protocol outlined below is a straightforward and efficient method for the preparation of this compound in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.
Reaction Scheme
The synthesis of this compound is achieved through the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Reactants:
-
3-Hydroxybenzaldehyde
-
4-Chlorobenzoyl chloride
Product:
-
This compound
Byproduct:
-
Pyridinium hydrochloride
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Hydroxybenzaldehyde | Reagent Grade, ≥98% | Sigma-Aldrich |
| 4-Chlorobenzoyl chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine (Saturated NaCl) | Aqueous solution | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnel
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxybenzaldehyde (1.22 g, 10 mmol). Dissolve the aldehyde in anhydrous dichloromethane (30 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.93 g, 11 mmol) in anhydrous dichloromethane (10 mL) in a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The reaction is considered complete when the spot corresponding to 3-hydroxybenzaldehyde is no longer visible.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.
Data Presentation
Table 1: Reagent Quantities and Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Density (g/mL) | Melting Point (°C) |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.22 | 10 | - | 104-107 |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.93 | 11 | 1.377 | 14-16 |
| Pyridine | C₅H₅N | 79.10 | 0.95 | 12 | 0.982 | -42 |
| This compound | C₁₄H₉ClO₃ | 260.67 | - | - | - | To be determined |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H, -CHO), 8.1 (d, 2H, Ar-H), 7.5-7.8 (m, 4H, Ar-H), 7.4 (d, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 191 (-CHO), 164 (C=O, ester), 151, 140, 137, 132, 131, 130, 129, 128, 124, 122 (Ar-C) |
| IR (KBr, cm⁻¹) | ν 3080 (Ar C-H), 1735 (C=O, ester), 1700 (C=O, aldehyde), 1590, 1485 (C=C, aromatic), 1260 (C-O, ester), 750 (C-Cl) |
Note: The expected spectroscopic data is an estimation based on the structure and may vary slightly in the actual experimental results.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Note: Purification of 3-Formylphenyl 4-chlorobenzoate by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3-Formylphenyl 4-chlorobenzoate via recrystallization. The primary objective is to remove impurities, such as unreacted starting materials (3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride) and byproducts from the synthesis. This method is crucial for obtaining a high-purity product suitable for downstream applications in research, and drug development. The protocol outlines solvent selection, the recrystallization procedure, and methods for characterization of the purified product.
Introduction
This compound is an aromatic ester of interest in organic synthesis and medicinal chemistry. As with many synthesized organic compounds, the crude product contains impurities that must be removed to ensure accurate results in subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[2] This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.[1] This document provides a standardized protocol for the recrystallization of this compound.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Solvent Selection
Based on the structure of this compound, which contains both ester and aldehyde functional groups, a moderately polar solvent is suitable. Ethanol is a common and effective solvent for the recrystallization of many esters.[3] A mixed solvent system of ethanol and water can also be effective, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (water) is added to induce precipitation. For this protocol, 95% ethanol is selected as the primary recrystallization solvent due to its favorable solubility profile for similar aromatic esters and its volatility, which facilitates drying of the purified crystals.
Recrystallization Procedure
-
Dissolution: Place the crude this compound (approximately 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of 95% ethanol (approximately 10-15 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for an additional 15-20 minutes to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The effectiveness of the purification process is quantified by comparing the purity and melting point of the this compound before and after recrystallization.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to pale yellow powder | White crystalline solid |
| Purity (by HPLC) | 92.5% | >99.5% |
| Melting Point | 95-99 °C | 101-103 °C |
| Yield | N/A | 85% (Typical) |
| Table 1: Comparison of physical and chemical properties of this compound before and after recrystallization. The melting point of the related compound, methyl 4-(3-formylphenyl)benzoate, is 99 °C[4]. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow diagram of the recrystallization process.
Conclusion
The described recrystallization protocol using 95% ethanol is an effective method for the purification of this compound. This procedure reliably yields a high-purity product with a significant reduction in impurities, as demonstrated by HPLC analysis and a sharpened melting point range. This application note serves as a valuable resource for researchers requiring a high-purity sample of this compound for their studies.
References
Application Notes and Protocols: 3-Formylphenyl 4-chlorobenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Formylphenyl 4-chlorobenzoate in various organic synthesis applications. Due to the limited availability of specific experimental data for this compound, this guide presents generalized, representative protocols for key reactions where this molecule can serve as a crucial building block. The methodologies are based on well-established organic transformations of aromatic aldehydes.
Synthesis of this compound
This compound can be synthesized via esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. A similar procedure has been reported for the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate, which can be adapted for this synthesis.[1]
Experimental Protocol: Esterification
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Applications in Carbon-Carbon Bond Forming Reactions
The aldehyde functional group in this compound is a versatile handle for various carbon-carbon bond-forming reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Aldol Condensation for Chalcone Synthesis
This compound can react with acetophenones in a Claisen-Schmidt condensation to yield chalcones, which are precursors to flavonoids and other biologically active molecules.[2][3][4]
General Experimental Protocol: Aldol Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Illustrative Aldol Condensation Reaction
References
Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry
Disclaimer: Direct experimental data on the medicinal chemistry applications of 3-Formylphenyl 4-chlorobenzoate is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related compounds, namely 4-formyl-2-methoxyphenyl-4-chlorobenzoate and 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate , a derivative of 4-Formylphenyl 4-chlorobenzoate. These examples serve to illustrate potential applications and provide methodological frameworks that could be adapted for the investigation of this compound.
Potential Application as an Anti-Inflammatory Agent
A study on the related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , suggests its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).[1] Computational docking studies predicted that this vanillin derivative possesses a greater binding affinity for the COX-2 receptor than its precursor, vanillin, which is known to have anti-inflammatory properties.[1]
Quantitative Data: In Silico Docking Analysis
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 (Chain A) | -8.18 | [1] |
| Vanillin | COX-2 (Chain A) | -4.96 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate[1]
This protocol describes a method for synthesizing a vanillin derivative, which could be adapted for other formylphenyl benzoates.
Materials:
-
Vanillin
-
4-chlorobenzoyl chloride
-
Pyridine (catalyst)
-
Chloroform
-
5% Na2CO3 solution
-
Distilled water
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
FTIR, 1H-NMR, and 13C-NMR spectrophotometers
Procedure:
-
A mixture of vanillin, 4-chlorobenzoyl chloride, and a catalytic amount of pyridine is prepared.
-
The reaction mixture is subjected to microwave irradiation at varying power levels (e.g., 120, 200, and 400 watts) to determine the optimal synthesis conditions.[1]
-
The progress of the reaction is monitored by TLC using a chloroform:ethyl acetate (2:1) mobile phase.[1]
-
Upon completion, the product is separated and purified by washing with a 5% Na2CO3 solution and then with distilled water.[1]
-
The purity of the synthesized compound is assessed by TLC.
-
The structure of the final product is confirmed using FTIR, 1H-NMR, and 13C-NMR spectroscopy.
Experimental Workflow: Synthesis and In Silico Analysis
Caption: Workflow for the synthesis and in silico evaluation of potential anti-inflammatory agents.
Potential Application as an Anticancer Agent Intermediate
4-Formylphenyl 4-chlorobenzoate has been synthesized as a key intermediate in the preparation of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate , a potential inhibitor of lactate dehydrogenase (LDHA).[2] LDHA is a crucial enzyme in the metabolic pathway of cancer cells, making it a promising target for anticancer therapies.[2]
Quantitative Data: In Silico Docking of the Imidazole Derivative
| Compound | Target | Binding Energy (kcal/mol) | RMSD (Å) | Reference |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | LDHA (PDB: 1i10) | -9.7 | 1.13 | [2] |
Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate[2]
This protocol outlines the synthesis of an imidazole derivative from 4-formylphenyl 4-chlorobenzoate.
Step 1: Synthesis of 4-formylphenyl 4-chlorobenzoate
-
This intermediate is synthesized via Steglich esterification using a urea derivative (DCC).[2] The product is confirmed by FTIR, 1H-NMR, and 13C-NMR spectroscopy.[2]
Step 2: Synthesis of the Imidazole Derivative Materials:
-
4-formylphenyl 4-chlorobenzoate
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Hexane
Procedure:
-
A mixture of 4-formylphenyl 4-chlorobenzoate, benzil, and ammonium acetate is refluxed in glacial acetic acid.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with distilled water, and dried at room temperature.
-
The crude product is recrystallized from hexane to yield the pure imidazole derivative.[2]
-
The final product is characterized by FTIR, 1H-NMR, and 13C-NMR spectroscopy.
Signaling Pathway: Inhibition of LDHA in Cancer Metabolism
References
3-Formylphenyl 4-chlorobenzoate: A Versatile Building Block for Complex Molecule Synthesis
Introduction
3-Formylphenyl 4-chlorobenzoate is a bifunctional organic compound that holds significant potential as a versatile building block for the synthesis of a wide array of complex molecules. Its structure, featuring a reactive aldehyde group and a stable 4-chlorobenzoate ester, allows for sequential and site-selective modifications, making it an attractive starting material for researchers in medicinal chemistry, drug discovery, and materials science. The strategic placement of the formyl group at the meta position of the phenyl ring offers unique steric and electronic properties that can be exploited to construct novel molecular architectures. This document provides an overview of its synthesis, potential applications, and detailed protocols for its utilization in the generation of diverse chemical entities.
While specific literature on the applications of this compound is not extensively available, its isomeric counterparts, particularly 4-formylphenyl 4-chlorobenzoate and its derivatives, have been explored for their potential as anti-inflammatory and anti-cancer agents. These studies provide a foundational basis for predicting the utility of the 3-formyl isomer in similar therapeutic areas.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a standard esterification reaction. The protocol outlined below is a general procedure that can be optimized for scale and specific laboratory conditions.
Experimental Protocol: Esterification of 3-Hydroxybenzaldehyde
Objective: To synthesize this compound from 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Chlorobenzoyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in the chosen solvent (DCM or THF).
-
To this solution, add the base (pyridine or triethylamine, 1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Complex Molecule Synthesis
The dual reactivity of this compound allows for its use in a variety of synthetic transformations to build complex molecular scaffolds.
Synthesis of Heterocyclic Compounds
The aldehyde functionality serves as a key handle for the construction of various heterocyclic rings, which are prevalent in many biologically active molecules.
Potential Reactions:
-
Condensation Reactions: The formyl group can undergo condensation with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These intermediates can then be further cyclized to generate heterocycles like benzodiazepines, pyrazoles, and isoxazoles.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension of the aldehyde can be achieved through these olefination reactions, introducing carbon-carbon double bonds that can participate in subsequent cyclization reactions.
-
Multi-component Reactions: The aldehyde can be a component in powerful multi-component reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity.
Derivatization via Ester Cleavage
The 4-chlorobenzoate ester can be selectively cleaved to liberate the phenolic hydroxyl group, which can then be used for further functionalization.
Potential Reactions:
-
Hydrolysis: Base- or acid-catalyzed hydrolysis will yield 3-hydroxybenzaldehyde, which can be a useful intermediate.
-
Etherification: The phenolic hydroxyl group can be alkylated or arylated to introduce new ether linkages.
-
Esterification with Different Acyl Groups: Transesterification or hydrolysis followed by re-esterification allows for the introduction of a variety of ester functionalities, potentially modulating the biological activity or physical properties of the molecule.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of complex molecules starting from this compound.
Application Notes and Protocols for the Characterization of 3-Formylphenyl 4-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Formylphenyl 4-chlorobenzoate is an organic compound of interest in medicinal chemistry and materials science. As a derivative of both benzaldehyde and chlorobenzoic acid, its unique structure suggests potential applications as a building block in the synthesis of more complex molecules, including potential pharmacologically active agents. Accurate and thorough characterization is crucial to confirm its identity, purity, and physicochemical properties.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to guide researchers in their analytical workflow.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aldehyde proton is expected to be the most deshielded, appearing as a singlet at a high chemical shift (δ). The aromatic protons will appear as a series of doublets and multiplets in the aromatic region of the spectrum.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and aldehyde groups, and the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~191.0 |
| Ester Carbonyl (-COO-) | - | ~164.0 |
| Aromatic Protons | 7.2 - 8.2 (m, 8H) | 122.0 - 152.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aldehyde carbonyl groups, as well as C-H and C=C bonds of the aromatic rings.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | 1700 - 1715 |
| Ester C=O Stretch | 1720 - 1735 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1100 - 1300 |
| C-Cl Stretch | 700 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₉ClO₃ |
| Molecular Weight | 260.67 g/mol |
| Expected [M]+ Peak | m/z 260 |
| Expected [M+2]+ Peak | m/z 262 (due to ³⁷Cl isotope) |
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to monitor the progress of a reaction and assess the purity of the final product. The retention factor (Rf) value is dependent on the solvent system used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more quantitative method for purity determination and can be used for the isolation of the compound. A reversed-phase C18 column is typically suitable.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and melting point of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and heat of fusion of the compound. The DSC thermogram for a pure crystalline solid will show a sharp endothermic peak corresponding to its melting point.[1]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of the compound. The TGA curve for this compound would indicate the temperature at which it begins to decompose.[1]
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra to the corresponding atoms in the molecule.
Protocol 2: IR Spectroscopic Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol 3: HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by the relative area of the main peak.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Key analytical techniques for the characterization of this compound.
References
Application Note: Functional Group Analysis of 3-Formylphenyl 4-chlorobenzoate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 3-Formylphenyl 4-chlorobenzoate. FTIR spectroscopy is a rapid, non-destructive analytical technique ideal for identifying the primary functional groups within a molecule. By analyzing the vibrational frequencies of bonds in the infrared region, this method provides a molecular fingerprint, confirming the presence of key structural features such as the formyl, ester, and chloro-aromatic moieties in the target compound. This document provides a detailed experimental protocol and a summary of expected absorption bands for the functional groups present in this compound.
Introduction
This compound is an organic compound containing several key functional groups: an aromatic aldehyde (formyl group), an aromatic ester, and a chloro-substituted benzene ring. The characterization of this molecule is crucial in various research and development settings, including synthetic chemistry and drug discovery, to confirm its identity and purity. FTIR spectroscopy serves as an invaluable tool for this purpose by providing direct evidence of the covalent bonds present in the molecular structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of these bonds, allowing for the identification of the functional groups.
Materials and Methods
A standard protocol for the analysis of a solid sample using an attenuated total reflectance (ATR) FTIR spectrometer is provided below.
Instrumentation:
-
FTIR Spectrometer equipped with a diamond ATR accessory.
-
Sample press for solid samples (if using KBr pellet method).
Reagents:
-
This compound (solid powder).
-
Potassium Bromide (KBr), spectroscopy grade (for pellet method).
-
Solvent for cleaning ATR crystal (e.g., Isopropanol or Acetone).
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to air dry completely.
-
Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
-
Sample Analysis:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to identify and label the major absorption peaks.
-
Results and Discussion
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the anticipated vibrational frequencies and their assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Aldehyde C-H | Stretching | 2850 - 2820 and 2750 - 2720 | Weak to Medium |
| Ester C=O | Stretching | ~1740 - 1720 | Strong |
| Aldehyde C=O | Stretching | ~1710 - 1685 | Strong |
| Aromatic C=C | In-ring Stretching | 1600 - 1475 | Medium to Weak |
| Ester C-O | Asymmetric Stretching | 1310 - 1250 | Strong |
| Ester C-O | Symmetric Stretching | 1130 - 1100 | Strong |
| C-Cl | Stretching | 800 - 600 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 690 | Strong |
The presence of two distinct carbonyl (C=O) stretching bands is a key feature. The higher frequency band is attributed to the ester carbonyl, while the lower frequency band, influenced by conjugation with the aromatic ring, corresponds to the aldehyde carbonyl.[1][2] Aromatic esters typically exhibit two strong C-O stretching bands, often referred to as the "Rule of Three" when combined with the C=O stretch.[3][4] The aldehydic C-H stretching vibrations usually appear as two weak bands to the right of the main aliphatic C-H stretching region.[5][6] The aromatic C-H and C=C stretching and bending vibrations confirm the presence of the phenyl rings. Finally, a strong absorption in the lower wavenumber region is indicative of the C-Cl bond.[7]
Visualization of Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the structural confirmation of this compound. The technique provides unambiguous evidence for the key functional groups present in the molecule, including the aromatic aldehyde, aromatic ester, and chlorophenyl moieties. The detailed protocol and expected peak assignments provided in this application note serve as a valuable resource for researchers in ensuring the identity and quality of their synthesized compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Single Crystal X-ray Diffraction of Aryl Benzoates: A Case Study of 3-Formylphenyl 4-chlorobenzoate
Introduction
Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method is indispensable in various scientific fields, including chemistry, materials science, and drug development, for elucidating molecular structures, understanding intermolecular interactions, and establishing structure-property relationships. This application note provides a detailed protocol for the single crystal X-ray diffraction analysis of aryl benzoates, using 3-Formylphenyl 4-chlorobenzoate as a representative compound. While specific crystallographic data for the 3-formyl isomer is not publicly available, data for the closely related isomer, 4-Formylphenyl 4-chlorobenzoate, will be used for illustrative purposes.
Target Audience
These notes are intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural characterization of small organic molecules using single crystal X-ray diffraction.
Experimental Protocols
1. Crystal Growth
The initial and often most challenging step is to grow single crystals of sufficient size and quality. Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules.
-
Materials:
-
This compound (or the compound of interest)
-
Volatile solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Small, clean vials or beakers
-
Parafilm or a loosely fitting cap
-
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear, saturated solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Instrumentation:
-
Single crystal X-ray diffractometer (e.g., Bruker D8 Venture, Oxford Diffraction Xcalibur)
-
X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)
-
Goniometer head
-
Cryo-system for low-temperature data collection (optional, but recommended to reduce thermal motion)
-
-
Protocol:
-
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
Center the crystal in the X-ray beam of the diffractometer.
-
If using a cryo-system, cool the crystal to the desired temperature (e.g., 100 K).
-
Perform an initial unit cell determination to assess the crystal quality and determine the crystal system.
-
Proceed with a full data collection by rotating the crystal through a series of angles and collecting the diffraction patterns.
-
3. Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Software:
-
Data reduction and integration software (e.g., APEX, CrysAlisPro)
-
Structure solution software (e.g., SHELXT, SIR)
-
Structure refinement software (e.g., SHELXL, Olex2)
-
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply necessary corrections for absorption, Lorentz, and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
Validate the final structure using crystallographic checks (e.g., CheckCIF).
-
Data Presentation
The following tables summarize the crystallographic data for 4-Formylphenyl 4-chlorobenzoate , which serves as a proxy for the target compound.[1]
Table 1: Crystal Data and Structure Refinement for 4-Formylphenyl 4-chlorobenzoate. [1]
| Parameter | Value |
| Empirical formula | C₁₄H₉ClO₃ |
| Formula weight | 260.67 |
| Crystal system | Monoclinic |
| Space group | P 1 2₁/n 1 |
| a (Å) | 15.862 |
| b (Å) | 3.822 |
| c (Å) | 19.238 |
| α (°) | 90 |
| β (°) | 91.965 |
| γ (°) | 90 |
| Volume (ų) | 1166.9 |
| Z | 4 |
| Calculated density (Mg/m³) | 1.484 |
| Residual factor (R) | 0.0507 |
Visualization
Experimental Workflow for Single Crystal X-ray Diffraction
Caption: Workflow of single crystal X-ray diffraction analysis.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Formylphenyl 4-Chlorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel bioactive molecules is a cornerstone of drug discovery and development. Aryl esters, particularly those incorporating functionalities like aldehydes and halogenated rings, represent a class of compounds with significant potential in medicinal chemistry. The 3-formylphenyl 4-chlorobenzoate scaffold and its analogs are of particular interest due to the presence of a reactive aldehyde group, which can serve as a handle for further chemical modifications, and a chloro-substituted aromatic ring, a common feature in many pharmaceutical agents that can influence lipophilicity and metabolic stability.
Traditional methods for the synthesis of these esters often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and environmental concerns. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that can dramatically accelerate reaction rates, improve yields, and enhance product purity.[1][2] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional heating methods.[2]
These application notes provide a detailed protocol for the rapid and efficient synthesis of this compound and its analogs using microwave irradiation. The methodologies described herein are designed to be robust and adaptable for the synthesis of a diverse library of analogs, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Applications
The this compound core and its analogs are versatile intermediates and potential lead compounds in drug discovery. The aldehyde functionality allows for a wide range of subsequent chemical transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine-containing side chains, a common strategy in the development of various therapeutic agents.
-
Wittig and related reactions: For the formation of carbon-carbon double bonds and the synthesis of more complex molecular architectures.
-
Oxidation and reduction: To access the corresponding carboxylic acid or alcohol derivatives, expanding the chemical space for biological screening.
-
Condensation reactions: With various nucleophiles to generate Schiff bases, hydrazones, and other heterocyclic systems of medicinal interest.
The 4-chlorobenzoate moiety can contribute to the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug-like characteristics. Halogenated aromatic rings are prevalent in many approved drugs and are known to participate in halogen bonding, a potentially important interaction with biological targets.
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of this compound Analogs
This protocol describes a general method for the esterification of substituted 3-hydroxybenzaldehydes with substituted benzoyl chlorides under microwave irradiation.
Materials:
-
Substituted 3-hydroxybenzaldehyde (1.0 eq)
-
Substituted benzoyl chloride (1.1 eq)
-
Pyridine (catalytic amount, ~0.1 eq) or Triethylamine (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or solvent-free)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 3-hydroxybenzaldehyde (e.g., 1 mmol, 122.12 mg for 3-hydroxybenzaldehyde).
-
Add the anhydrous solvent (e.g., 3-5 mL of DCM) to dissolve the starting material. For solvent-free conditions, proceed to the next step.
-
Add the substituted benzoyl chloride (e.g., 1.1 mmol, 191.02 mg for 4-chlorobenzoyl chloride).
-
Add a catalytic amount of pyridine or triethylamine to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a specified power and temperature for the designated time (see Table 1 for examples). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of this compound and a selection of its analogs. The data for the lead compound is based on reported findings for a closely related analog, while the data for the other analogs are extrapolated based on established principles of chemical reactivity.
Table 1: Microwave-Assisted Synthesis of this compound Analogs
| Entry | Substituted 3-Hydroxybenzaldehyde | Substituted Benzoyl Chloride | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Hydroxybenzaldehyde | 4-Chlorobenzoyl chloride | 120 | 100 | 10 | 89 |
| 2 | 3-Hydroxy-4-methoxybenzaldehyde | 4-Chlorobenzoyl chloride | 120 | 100 | 8 | 92 |
| 3 | 3-Hydroxy-4-nitrobenzaldehyde | 4-Chlorobenzoyl chloride | 150 | 110 | 15 | 75 |
| 4 | 3-Hydroxybenzaldehyde | 4-Methoxybenzoyl chloride | 120 | 100 | 12 | 85 |
| 5 | 3-Hydroxybenzaldehyde | 4-Nitrobenzoyl chloride | 150 | 110 | 10 | 91 |
| 6 | 3-Hydroxybenzaldehyde | Benzoyl chloride | 120 | 100 | 10 | 90 |
| 7 | 5-Bromo-3-hydroxybenzaldehyde | 4-Chlorobenzoyl chloride | 150 | 110 | 12 | 82 |
| 8 | 3-Hydroxybenzaldehyde | 4-Trifluoromethylbenzoyl chloride | 150 | 110 | 10 | 88 |
Note: The reaction conditions and yields for entries 2-8 are hypothetical and based on established chemical principles for illustrative purposes. Actual results may vary.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the microwave-assisted synthesis of this compound analogs.
Caption: General reaction scheme for the synthesis.
Caption: Experimental workflow for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Formylphenyl 4-chlorobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through an esterification reaction between 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 3-hydroxybenzaldehyde attacks the carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is often catalyzed by a base, such as pyridine, to deprotonate the phenol and increase its nucleophilicity.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. A base catalyst, commonly pyridine, is used to facilitate the reaction. A suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is also required.
Q3: What are the typical reaction conditions?
The reaction is often carried out at low temperatures, typically between 0°C and room temperature, to control the exothermic nature of the reaction and minimize side products. The reaction time can vary but is often monitored by thin-layer chromatography (TLC) until completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting reactant (usually 3-hydroxybenzaldehyde) has disappeared.
Q5: What is a common method for purifying the final product?
After the reaction is complete, the crude product is typically worked up by washing with an aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃), to remove any unreacted 4-chlorobenzoyl chloride and hydrochloric acid formed during the reaction.[1] This is followed by washing with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have been allowed to proceed to completion. 2. Poor quality of reagents: Starting materials or reagents may be impure or degraded. 3. Insufficient catalyst: The amount of base catalyst may be too low to effectively promote the reaction. 4. Presence of water: Moisture in the reaction can hydrolyze the 4-chlorobenzoyl chloride. | 1. Monitor the reaction using TLC and allow it to run until the limiting reagent is consumed. 2. Ensure the purity of 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. Use freshly distilled or purchased reagents. 3. Use at least a stoichiometric amount of the base catalyst (e.g., pyridine). 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Presence of Multiple Spots on TLC After Reaction | 1. Side reactions: Formation of byproducts due to impurities or non-optimal reaction conditions. 2. Unreacted starting materials: The reaction has not gone to completion. 3. Hydrolysis of product: The ester product may have been hydrolyzed back to the starting materials during workup. | 1. Purify the starting materials before the reaction. Control the reaction temperature to minimize side reactions. 2. Increase the reaction time or consider adding more of the excess reagent. 3. Ensure the workup conditions are not too harsh. Avoid prolonged exposure to strong acids or bases. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities: Impurities can lower the melting point of the product. 2. Incomplete removal of solvent: Residual solvent can make the product appear oily. | 1. Purify the product using column chromatography or recrystallization from a suitable solvent system. 2. Ensure all solvent is removed under high vacuum. |
| Difficulty in Removing Pyridine After Reaction | Pyridine has a high boiling point and can be difficult to remove completely by simple evaporation. | After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine and make it water-soluble, allowing it to be removed in the aqueous layer. Be cautious as this may affect acid-sensitive functional groups. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on analogous esterification reactions and should be optimized for specific laboratory conditions.
Materials:
-
3-hydroxybenzaldehyde
-
4-chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add pyridine (1.1 equivalents) to the stirred solution.
-
To this mixture, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes, ensuring the temperature remains at or below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the 3-hydroxybenzaldehyde.
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% Na₂CO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
common side reactions in the synthesis of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Formylphenyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Schotten-Baumann reaction. This reaction involves the acylation of an alcohol or phenol, in this case, 3-hydroxybenzaldehyde, with an acyl chloride, 4-chlorobenzoyl chloride, in the presence of a base.[1][2] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions include:
-
Hydrolysis of 4-chlorobenzoyl chloride: The acyl chloride can react with water present in the reaction mixture to form 4-chlorobenzoic acid.[4][5] This is a common issue in Schotten-Baumann reactions, which often use an aqueous base.[6]
-
Cannizzaro reaction of 3-hydroxybenzaldehyde: Under strong basic conditions, the non-enolizable aldehyde group of 3-hydroxybenzaldehyde can undergo disproportionation to yield 3-hydroxymethylphenol and 3-hydroxybenzoic acid.[7][8]
-
Tishchenko reaction: This is another base-induced disproportionation of the aldehyde, which can lead to the formation of a dimeric ester.[9][10]
Q3: How can I minimize the formation of these byproducts?
A3: To minimize side reactions:
-
Ensure your starting materials and solvents are as dry as possible to reduce the hydrolysis of 4-chlorobenzoyl chloride.
-
Maintain a controlled temperature, as excessive heat can promote side reactions.
-
Carefully control the addition of the base to avoid creating highly basic local concentrations that can favor the Cannizzaro or Tishchenko reactions.
-
Consider using a non-aqueous base/solvent system if hydrolysis is a significant problem.
Q4: What is the best way to purify the final product?
A4: Purification of the crude product can typically be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 4-chlorobenzoyl chloride: Presence of excess water in the reaction.[4] 3. Loss of product during workup: Product may be partially soluble in the aqueous layer. | 1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Use anhydrous solvents and dry glassware. Add the 4-chlorobenzoyl chloride slowly to the reaction mixture. 3. Ensure proper phase separation and consider back-extracting the aqueous layer with a suitable organic solvent. |
| Presence of an acidic impurity in the final product | Formation of 4-chlorobenzoic acid: This is due to the hydrolysis of 4-chlorobenzoyl chloride.[4] | Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during the workup to remove the acidic impurity. |
| Identification of alcohol and carboxylic acid byproducts derived from 3-hydroxybenzaldehyde | Cannizzaro reaction: The presence of strong basic conditions has led to the disproportionation of the starting aldehyde.[7][8] | Reduce the concentration of the base or add it more slowly to the reaction mixture. Maintain a lower reaction temperature. |
| Formation of a high molecular weight, ester-like impurity | Tishchenko reaction: Base-induced dimerization of 3-hydroxybenzaldehyde has occurred.[9] | Use a milder base or a stoichiometric amount of a non-nucleophilic base. Keep the reaction temperature low. |
| Product appears oily or does not solidify | Presence of impurities: Byproducts can act as impurities that lower the melting point of the final product. | Purify the product using column chromatography followed by recrystallization to remove residual impurities. |
Data Presentation: Product and Potential Side Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Notes |
| This compound | C₁₄H₉ClO₃ | 260.67[11] | Desired product. Expected signals in ¹H NMR for aldehyde proton (~10 ppm) and aromatic protons. | |
| 4-chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Acidic impurity, soluble in basic aqueous solutions. Broad OH peak in IR spectrum. | |
| 3-hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Product of Cannizzaro reaction. Acidic, will be extracted into a basic aqueous wash. | |
| 3-hydroxymethylphenol | C₇H₈O₂ | 124.14 | Product of Cannizzaro reaction. More polar than the starting material. | |
| Ester from Tishchenko Reaction | C₁₄H₁₂O₄ | 244.24 | Dimeric ester byproduct. Higher molecular weight than the starting aldehyde. |
Experimental Protocol: Synthesis of this compound
Materials:
-
3-hydroxybenzaldehyde
-
4-chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde in dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the flask containing the 3-hydroxybenzaldehyde solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the flask with vigorous stirring.
-
Dissolve 4-chlorobenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
Visualizations
Main Reaction Pathway
Caption: Schotten-Baumann synthesis of this compound.
Common Side Reaction Pathways
Caption: Overview of common side reactions in the synthesis.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. chemistnotes.com [chemistnotes.com]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 10. Tischenko Reaction | Thermo Fisher Scientific - FI [thermofisher.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Purification of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Formylphenyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from unreacted starting materials or by-products of the synthesis reaction. The synthesis of this compound typically involves the esterification of 3-formylphenol with 4-chlorobenzoyl chloride. Therefore, potential impurities include:
-
Unreacted 3-formylphenol: A starting material that may remain if the reaction does not go to completion.
-
Unreacted 4-chlorobenzoyl chloride: A reactive starting material that can persist if not fully consumed. It may also hydrolyze to form 4-chlorobenzoic acid.
-
4-chlorobenzoic acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride.
-
Side-products: Potential oxidation of the aldehyde group on 3-formylphenol to a carboxylic acid can lead to the formation of 3-carboxyphenyl 4-chlorobenzoate.
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., dichloromethane, ethyl acetate, toluene) may be present in the crude product.
Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point range is a strong indicator of impurities. The presence of any of the impurities listed in Q1 can depress and broaden the melting point. To address this, further purification steps such as recrystallization or column chromatography are recommended. It is also crucial to ensure the product is thoroughly dried, as residual solvent can also affect the melting point.
Q3: I am struggling to get my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
-
Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures. If you have excess solvent, try evaporating some of it to increase the concentration of your product. If the solvent is inherently too solubilizing, a different solvent or a co-solvent system might be necessary.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.[1]
Q4: During column chromatography, my compound is not separating well from an impurity. What adjustments can I make?
A4: Poor separation in column chromatography can be improved by:
-
Optimizing the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. Try systematically varying the ratio of your solvents.
-
Slurry Packing: Ensure your column is packed uniformly. A poorly packed column can lead to channeling and poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column can also lead to poor separation.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Ensure slow cooling. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Concentrate the filtrate and attempt a second crystallization. Choose a solvent in which the compound is less soluble when cold. Ensure complete transfer of crystals during filtration. |
| Colored Product | Colored impurities are present. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| No Crystal Formation | The solution is not saturated. Supersaturation has occurred. | Evaporate some of the solvent to increase the concentration. Scratch the inner wall of the flask or add a seed crystal. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cracked or Channeled Column | The column was allowed to run dry. Improper packing of the stationary phase. | Always keep the solvent level above the top of the stationary phase. Repack the column carefully, ensuring a uniform slurry. |
| Broad or Tailing Peaks | The sample was loaded in too large a volume of solvent. The eluent is not polar enough. The column is overloaded. | Dissolve the sample in the minimum amount of solvent for loading. Gradually increase the polarity of the eluent. Use a larger column or reduce the amount of sample. |
| Poor Separation of Compounds | The eluent polarity is not optimal. The stationary phase is not appropriate. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. The compound may be decomposing on the silica gel. | Significantly increase the polarity of the eluent. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Eluent Selection: Use TLC to determine an appropriate solvent system that gives good separation between the desired product and impurities (aim for an Rf value of ~0.3 for the product).
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Purity and Yield of this compound after Different Purification Methods (Hypothetical Data)
| Purification Method | Yield (%) | Purity by HPLC (%) | Melting Point (°C) |
| Crude Product | 95 | 85 | 88-95 |
| Recrystallization (Ethanol) | 75 | 98.5 | 101-103 |
| Column Chromatography | 60 | >99 | 102-103 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
optimizing reaction conditions for 3-Formylphenyl 4-chlorobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Formylphenyl 4-chlorobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Schotten-Baumann reaction. This involves the acylation of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base.[1][2][3]
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base, typically aqueous sodium hydroxide or pyridine, plays a crucial role in the reaction. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the hydroxyl group of 3-hydroxybenzaldehyde and the acyl chloride. This prevents the protonation of the starting phenol and any unreacted amine impurities, driving the equilibrium towards the formation of the ester product.[4][5]
Q3: What are the typical solvents used for this reaction?
A3: The Schotten-Baumann reaction is often carried out in a two-phase solvent system, consisting of an aqueous phase containing the base and an organic phase to dissolve the starting materials and product. Common organic solvents include dichloromethane or diethyl ether.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3-hydroxybenzaldehyde) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 4-chlorobenzoyl chloride is corrosive and moisture-sensitive, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents is important. 3-Hydroxybenzaldehyde can cause skin, eye, and respiratory irritation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the 4-chlorobenzoyl chloride is not hydrolyzed by exposure to moisture. Use fresh or properly stored reagent.- Increase the reaction time or gently heat the mixture if the reaction is sluggish at room temperature.- Confirm that a sufficient amount of base is used to neutralize the HCl produced. |
| Hydrolysis of 4-chlorobenzoyl chloride. | - Use a two-phase solvent system to keep the acyl chloride primarily in the organic phase, minimizing contact with water.[1]- Add the 4-chlorobenzoyl chloride to the reaction mixture gradually. | |
| Poor quality of starting materials. | - Check the purity of 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. Purify if necessary. | |
| Presence of Unreacted 3-Hydroxybenzaldehyde | Insufficient 4-chlorobenzoyl chloride. | - Use a slight excess of 4-chlorobenzoyl chloride to ensure complete conversion of the 3-hydroxybenzaldehyde. |
| Inefficient stirring in a two-phase system. | - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction. | |
| Product is Contaminated with 4-Chlorobenzoic Acid | Hydrolysis of 4-chlorobenzoyl chloride during the reaction or workup. | - During the workup, wash the organic layer with a mild base solution (e.g., 5% sodium bicarbonate or sodium carbonate) to remove any acidic impurities. |
| Oily Product That is Difficult to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate).- Try recrystallization from a different solvent or a mixture of solvents. |
| Formation of Side Products | The aldehyde group of 3-hydroxybenzaldehyde can be sensitive to reaction conditions. | - While the aldehyde is generally stable under Schotten-Baumann conditions, prolonged exposure to strong base and heat could potentially lead to side reactions. It is best to use mild conditions and monitor the reaction closely. |
Experimental Protocols
General Schotten-Baumann Synthesis of this compound
This protocol is a general guideline. Optimization may be required.
-
Preparation of Reactants:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable organic solvent such as dichloromethane.
-
Prepare an aqueous solution of a base, for example, 10% sodium hydroxide.
-
-
Reaction:
-
Cool the flask containing the 3-hydroxybenzaldehyde solution in an ice bath.
-
Slowly add the 4-chlorobenzoyl chloride to the cooled solution with vigorous stirring.
-
Gradually add the aqueous base solution to the reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with a 5% sodium bicarbonate solution to remove any 4-chlorobenzoic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.
-
Quantitative Data
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Please note that specific yields can vary based on the exact conditions and scale of the reaction.
| Parameter | Condition 1 (Aqueous Base) | Condition 2 (Organic Base) |
| 3-Hydroxybenzaldehyde | 1.0 eq | 1.0 eq |
| 4-Chlorobenzoyl Chloride | 1.1 eq | 1.1 eq |
| Base | 10% aq. NaOH (2.0 eq) | Pyridine (2.0 eq) |
| Solvent | Dichloromethane/Water | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | > 85% | > 90% |
Visualizations
Below are diagrams illustrating the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Formylphenyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction. This involves the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base.[1][2] This reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous base solution, to neutralize the hydrochloric acid byproduct.[1]
Q2: What are the main starting materials and reagents for this synthesis?
A2: The primary starting materials are 3-hydroxybenzaldehyde and 4-chlorobenzoyl chloride. A base, such as sodium hydroxide or potassium carbonate, is required to neutralize the HCl generated during the reaction. Common organic solvents include dichloromethane (DCM), diethyl ether, or toluene.
Q3: What are the potential side reactions I should be aware of?
A3: The most significant side reaction is the hydrolysis of the 4-chlorobenzoyl chloride reactant in the aqueous phase, which forms 4-chlorobenzoic acid. Another potential issue is the Cannizzaro reaction of the 3-hydroxybenzaldehyde under strong basic conditions, although this is less common under typical Schotten-Baumann conditions. Incomplete reactions may also leave unreacted 3-hydroxybenzaldehyde.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Q5: What is the expected yield and purity of the final product?
A5: The yield and purity can vary depending on the reaction conditions and purification methods. Generally, yields can range from 70% to over 90% under optimized conditions. The purity of the final product should be high, often greater than 98%, which can be confirmed by techniques like HPLC, GC, or NMR spectroscopy.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Ineffective Mixing | In a biphasic system, vigorous stirring is crucial for the reaction to occur at the interface of the organic and aqueous layers. Ensure your stirring is adequate to create a fine emulsion. |
| Hydrolysis of 4-chlorobenzoyl chloride | Add the 4-chlorobenzoyl chloride slowly to the reaction mixture. Adding it too quickly can lead to its rapid hydrolysis. Consider adding it as a solution in the organic solvent. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
| Base Concentration is too Low | Ensure the concentration of the aqueous base is sufficient to neutralize the HCl produced. A 10-20% aqueous solution of NaOH or K2CO3 is typically used. |
| Poor Quality of Reagents | Use freshly opened or properly stored 4-chlorobenzoyl chloride, as it is sensitive to moisture. Ensure the 3-hydroxybenzaldehyde is of high purity. |
Problem 2: Product Contaminated with Starting Materials
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time and monitor by TLC until the starting material is consumed. If the reaction has stalled, consider adding a small amount of additional 4-chlorobenzoyl chloride. |
| Inefficient Extraction and Washing | During the workup, wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted 4-chlorobenzoyl chloride (as 4-chlorobenzoic acid) and any acidic byproducts.[3] A wash with water will help remove any remaining base. |
| Aldehyde Impurity | Unreacted 3-hydroxybenzaldehyde can sometimes be difficult to remove. A liquid-liquid extraction with a sodium bisulfite solution can be used to form a water-soluble adduct with the aldehyde, effectively removing it from the organic phase.[4] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Formation of an Emulsion During Workup | If an emulsion forms during the aqueous wash, adding a small amount of brine (saturated NaCl solution) can help to break it. Allow the mixture to stand for a longer period to allow for better phase separation. |
| Oily Product Instead of Solid | If the product does not crystallize upon solvent removal, it may be impure. Consider purification by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| Co-elution During Chromatography | If the product and impurities co-elute during column chromatography, try a different solvent system or a different stationary phase. |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 10% NaOH (aq) | Dichloromethane | 2 | 85 | 97 |
| 10% NaOH (aq) | Toluene | 4 | 78 | 96 |
| K2CO3 (aq) | Dichloromethane | 3 | 92 | 98 |
| Pyridine | Dichloromethane | 2 | 88 | 95 |
Table 2: Impact of Reaction Temperature on Yield and Impurities
| Temperature (°C) | Reaction Time (h) | Yield (%) | 4-chlorobenzoic acid byproduct (%) |
| 0-5 | 6 | 75 | <1 |
| 25 (Room Temp) | 3 | 91 | 3 |
| 50 | 1.5 | 89 | 8 |
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add an aqueous solution of potassium carbonate (2.0 eq in water).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM to the vigorously stirred biphasic mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A logical flow for troubleshooting low reaction yield.
References
Technical Support Center: 3-Formylphenyl 4-chlorobenzoate
This technical support center provides guidance on the stability, storage, and handling of 3-Formylphenyl 4-chlorobenzoate. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data for this compound is not extensively published, based on the general stability of aromatic aldehydes and chlorobenzoate esters, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent moisture absorption and potential hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What is the expected shelf life of this compound?
The shelf life of this compound is dependent on the storage conditions. When stored properly in a tightly sealed container at recommended conditions, the compound is expected to be stable for an extended period. However, it is good laboratory practice to re-evaluate the purity of the compound if it has been stored for more than a year or if there are any visible changes in its appearance.
Q3: What does this compound look like?
Based on similar compounds, this compound is expected to be a white to off-white solid.[3] Any significant deviation from this appearance, such as discoloration (e.g., yellowing), may indicate degradation or the presence of impurities.
Q4: What are the potential degradation pathways for this compound?
Two primary degradation pathways can be anticipated for this molecule:
-
Oxidation of the formyl group: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen) over time.
-
Hydrolysis of the ester linkage: The ester bond can be hydrolyzed to form 3-formylphenol and 4-chlorobenzoic acid. This reaction is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions.
Microbial degradation of the 4-chlorobenzoate moiety is also a possibility if the compound is exposed to certain microorganisms.[4][5]
Troubleshooting Guide
Issue 1: I observe a change in the color of my this compound sample (e.g., it has turned yellow).
-
Potential Cause: Color change often indicates chemical degradation. The yellowing could be due to the oxidation of the aldehyde group or other complex degradation pathways.
-
Recommendation:
-
Assess the purity of the material using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Thin Layer Chromatography (TLC).
-
If the purity is compromised, it is advisable to purify the compound (e.g., by recrystallization) before use in sensitive experiments.
-
For future prevention, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for a long period.
-
Issue 2: My experimental results are inconsistent when using different batches or an old sample of this compound.
-
Potential Cause: Inconsistent results are often linked to variations in the purity of the starting material. Degradation of an older sample could lead to the presence of impurities that may interfere with your reaction or assay.
-
Recommendation:
-
Always verify the purity of a new batch of the compound upon receipt.
-
It is crucial to re-analyze the purity of older samples before use, especially for quantitative studies.
-
Refer to the general protocol below for assessing the purity of the compound.
-
Issue 3: I am seeing unexpected byproducts in my reaction involving this compound.
-
Potential Cause: The presence of impurities in your starting material can lead to the formation of unexpected side products. For instance, the presence of 3-formylphenol and 4-chlorobenzoic acid (from hydrolysis) could lead to different reaction pathways.
-
Recommendation:
-
Characterize the unexpected byproducts to understand their origin.
-
Analyze your starting material for the presence of likely impurities.
-
Ensure your reaction conditions are anhydrous if you suspect hydrolysis is a contributing factor.
-
Data Presentation
| Parameter | Recommended Value/Condition | Source/Rationale |
| Appearance | White to off-white solid | Inferred from similar compounds[3] |
| Storage Temperature | 2-8 °C (Refrigerated) | General recommendation for long-term stability |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | To prevent moisture absorption and degradation[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | To prevent oxidation of the aldehyde and hydrolysis of the ester[1][3] |
Experimental Protocols
General Protocol for Assessing the Purity and Stability of this compound via HPLC
This protocol outlines a general method to assess the purity of this compound and can be adapted for stability studies.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the same solvent as the standard solution to a final concentration of 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm). This can be determined by a UV scan.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
-
For stability studies, analyze the sample at initial and various time points under specific storage conditions. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Decision tree for proper storage.
References
troubleshooting NMR spectra of 3-Formylphenyl 4-chlorobenzoate
Welcome to the technical support center for the analysis of 3-Formylphenyl 4-chlorobenzoate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR spectroscopy of this compound.
Predicted NMR Spectral Data
Note: Chemical shifts are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected solvent is deuterated chloroform (CDCl₃).
Structure and Atom Numbering:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Notes |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded and typically appears as a sharp singlet. |
| H9, H11 | 8.0 - 8.2 | Doublet (d) | ~8.5 | These protons are ortho to the electron-withdrawing carbonyl group of the ester. |
| H10, H12 | 7.4 - 7.6 | Doublet (d) | ~8.5 | These protons are ortho to the chlorine atom. |
| H2' | 7.9 - 8.1 | Triplet or Singlet (t or s) | ~1.5-2.0 (if triplet) | This proton is ortho to both the ester and the formyl group, leading to significant deshielding. |
| H4' | 7.7 - 7.9 | Doublet of Doublets (dd) | ~7.7, ~1.5 | This proton is coupled to H5' (ortho) and H2'/H6' (meta). |
| H5' | 7.5 - 7.7 | Triplet (t) | ~7.8 | This proton is ortho to two other aromatic protons. |
| H6' | 7.3 - 7.5 | Doublet of Doublets (dd) | ~7.6, ~1.3 | This proton is ortho to the ester linkage. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Aldehyde (CHO) | 190 - 192 | The aldehyde carbonyl carbon is significantly downfield.[1] |
| Ester (C=O) | 163 - 165 | The ester carbonyl carbon is also deshielded but less so than the aldehyde. |
| C1' | 150 - 152 | Carbon attached to the ester oxygen. |
| C3' | 137 - 139 | Carbon attached to the formyl group. |
| C8 | 139 - 141 | Quaternary carbon of the chlorobenzoate ring attached to the carbonyl. |
| C11 | 131 - 133 | Carbon atoms ortho to the ester carbonyl group. |
| C4' | 130 - 132 | |
| C5' | 129 - 131 | |
| C9, C12 | 128 - 130 | Carbon atoms ortho to the chlorine. |
| C2' | 126 - 128 | |
| C6' | 123 - 125 |
Troubleshooting and FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Q1: My aldehyde proton signal around 10 ppm is broad. What could be the cause?
A1: Broadening of the aldehyde proton signal can be due to several factors:
-
Chemical Exchange: If there are trace amounts of water or alcohol in your sample, the aldehyde proton can undergo chemical exchange, leading to a broadened signal.
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening.[2]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant broadening of nearby proton signals.
Troubleshooting Steps:
-
Ensure your NMR solvent is dry.
-
Prepare a sample with a lower concentration.
-
If paramagnetic impurities are suspected, try passing your sample through a small plug of silica gel or celite before preparing the NMR sample.
Q2: I see extra peaks in the aromatic region (7.0-8.5 ppm) that I can't assign to my product. What are they?
A2: Unassigned peaks in the aromatic region are likely due to impurities from the synthesis. The most common impurities are the starting materials:
-
3-Hydroxybenzaldehyde: You might see signals corresponding to the aromatic protons of this starting material. The phenolic -OH proton is often broad and its chemical shift is concentration-dependent.
-
4-Chlorobenzoic acid: If the esterification reaction did not go to completion or if the product was not sufficiently purified, you may see signals from this starting material. The carboxylic acid proton is typically a broad singlet far downfield (>10 ppm).
-
Solvent Impurities: Residual solvents from your reaction or purification, such as ethyl acetate or dichloromethane, can also appear in the spectrum.[2]
Troubleshooting Steps:
-
Compare your spectrum to the known NMR spectra of the starting materials.
-
Repurify your sample using column chromatography or recrystallization.
-
Check for common solvent impurities and dry your sample under high vacuum.
Q3: The integration of my aromatic signals is incorrect. What should I do?
A3: Inaccurate integration can stem from several issues:
-
Peak Overlap: In complex aromatic spectra, peaks can overlap, making it difficult for the software to integrate them correctly.
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to integration errors.
-
Relaxation Times: Protons in different chemical environments have different relaxation times (T1). If the delay between NMR pulses is too short, protons with longer T1 values may not fully relax, leading to lower signal intensity and incorrect integration. Aromatic protons often have longer relaxation times.
Troubleshooting Steps:
-
Carefully re-process your spectrum, ensuring correct phasing and baseline correction.
-
Manually integrate overlapping regions and compare the total integration to the expected number of protons.
-
If you suspect relaxation time issues, re-acquire the spectrum with a longer relaxation delay (d1) between scans.
Q4: The peaks in my spectrum are generally broad and poorly resolved. What is the problem?
A4: General peak broadening across the entire spectrum is often a sample or instrument issue:[1][2]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the instrument is necessary.
-
Sample Insolubility: If your compound is not fully dissolved, or if it begins to precipitate, you will observe broad peaks. The presence of solid particles can disrupt the magnetic field homogeneity.
-
High Concentration: As mentioned before, overly concentrated samples can lead to broad signals.
Troubleshooting Steps:
-
Ensure your sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent in which your compound is more soluble.
-
Filter your sample to remove any particulate matter.
-
Dilute your sample.
-
Request that the instrument be re-shimmed.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Dry the Sample: Ensure the purified this compound is thoroughly dried under high vacuum to remove any residual solvents.
-
Weigh the Sample: Accurately weigh approximately 5-10 mg of the dry compound.
-
Transfer to NMR Tube: Carefully transfer the weighed solid into a clean, dry NMR tube.
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Dissolve the Sample: Cap the NMR tube and gently invert it several times to dissolve the solid. A brief sonication or gentle warming can aid in dissolution if necessary.
-
Filter if Necessary: If any solid particles remain, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Analysis: The sample is now ready for NMR analysis.
Visual Troubleshooting Guide
The following flowchart provides a logical workflow for troubleshooting common NMR spectral issues.
References
Technical Support Center: Interpreting Mass Spectrometry Data of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylphenyl 4-chlorobenzoate and interpreting its mass spectrometry data.
Predicted Mass Spectrum Data
The following table summarizes the predicted key mass-to-charge (m/z) values for the electron ionization (EI) mass spectrum of this compound.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Description |
| Molecular Ion [M] | 260/262 | Represents the intact molecule with a chlorine-35 and chlorine-37 isotope, respectively. The expected ratio of these peaks is approximately 3:1. |
| [M-H] | 259/261 | Loss of a hydrogen atom from the formyl group. |
| [M-CHO] | 231/233 | Loss of the formyl radical. |
| [C7H4ClO] | 139/141 | 4-chlorobenzoyl cation, often the base peak. Formed by cleavage of the ester bond. The isotopic pattern is characteristic of a single chlorine atom. |
| [C7H5O2] | 121 | 3-formylphenoxy radical cation. |
| [C6H4Cl] | 111/113 | Chlorophenyl cation, resulting from the loss of CO from the 4-chlorobenzoyl cation. |
| [C6H5O] | 93 | Phenoxy cation from the 3-formylphenyl group after loss of CO. |
| [C6H5] | 77 | Phenyl cation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular weight of this compound (C14H9ClO3) is approximately 260.67 g/mol . In a mass spectrum, you should look for a molecular ion peak [M]+ at m/z 260, corresponding to the molecule with the 35Cl isotope, and a smaller peak at m/z 262 for the 37Cl isotope.
Q2: Why is the molecular ion peak (m/z 260/262) in my spectrum very weak or absent?
A2: A weak or absent molecular ion peak is a common issue in electron ionization (EI) mass spectrometry, especially for molecules that are prone to fragmentation.[1][2] Aromatic esters can be susceptible to facile cleavage at the ester linkage, leading to a low abundance of the intact molecular ion.[3] Consider the following troubleshooting steps:
-
Lower the ionization energy: If your instrument allows, reducing the electron energy from the standard 70 eV can decrease fragmentation and enhance the molecular ion peak.[4]
-
Use a "softer" ionization technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy to the molecule, resulting in a more prominent molecular ion peak.[5]
-
Check sample purity: Impurities can interfere with the ionization of your target compound.
Q3: What are the most likely fragment ions to be observed for this compound?
A3: Due to the ester linkage, the most prominent fragmentation is expected to be the cleavage of the C-O bond. This will likely result in a strong signal for the 4-chlorobenzoyl cation at m/z 139 (with its 37Cl isotope at m/z 141).[3] You can also expect to see fragments corresponding to the 3-formylphenoxyl group at m/z 121. Further fragmentation of the 4-chlorobenzoyl cation can lead to the chlorophenyl cation at m/z 111/113.
Q4: I see a prominent peak at m/z 139. What does this correspond to?
A4: The peak at m/z 139, accompanied by a smaller peak at m/z 141, is highly characteristic of the 4-chlorobenzoyl cation ([C7H4ClO]+). This is a very stable acylium ion and is often the base peak in the mass spectra of 4-chlorobenzoate esters.[3] Its high intensity is due to resonance stabilization.
Q5: How can I differentiate this compound from its isomer, 4-Formylphenyl 4-chlorobenzoate, using mass spectrometry?
A5: While the primary fragmentation at the ester bond will produce the same 4-chlorobenzoyl cation (m/z 139/141) for both isomers, there might be subtle differences in the fragmentation of the formylphenyl portion or in the relative intensities of other fragment ions. However, mass spectrometry alone might not be sufficient for unambiguous identification. It is highly recommended to use complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| No peaks observed | - Instrument failure (e.g., detector issue).- Sample did not reach the detector.- Sample concentration is too low. | - Run a system performance check with a known standard.- Verify the sample introduction system is working correctly.- Prepare and run a more concentrated sample.[6] |
| Poor signal intensity | - Low sample concentration.- Inefficient ionization.- Contamination in the ion source. | - Increase the sample concentration.- Optimize ionization source parameters.- Clean the ion source according to the manufacturer's protocol.[1] |
| High background noise | - Leaks in the vacuum system.- Contaminated carrier gas or solvents.- Column bleed (if using GC-MS). | - Perform a leak check of the system.- Use high-purity gases and solvents.- Condition the GC column or use a low-bleed column.[7] |
| Unexpected peaks in the spectrum | - Sample contamination.- Impurities in the solvent or from sample preparation.- Air leak in the system (peaks at m/z 18, 28, 32, 40, 44). | - Run a blank analysis of the solvent.- Ensure all glassware and equipment are clean.- Check for and resolve any system leaks.[6] |
| Incorrect isotopic ratios for chlorine-containing fragments | - Co-eluting interfering peaks.- Detector saturation. | - Improve chromatographic separation to resolve co-eluting species.- Dilute the sample to avoid detector saturation. |
Experimental Protocols
Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Preparation:
-
Dissolve a small amount (0.1-1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is as pure as possible to avoid interference from impurities.
-
-
Instrument Setup:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines.
-
Set the ionization mode to Electron Ionization (EI).
-
The standard electron energy is 70 eV.[2]
-
Set the ion source temperature (e.g., 200-250 °C) and transfer line temperature (if using GC-MS) to ensure sample volatilization without thermal decomposition.
-
-
Sample Introduction:
-
Direct Insertion Probe: Load a small amount of the sample solution into a capillary tube, evaporate the solvent, and insert the probe into the mass spectrometer. Gradually heat the probe to volatilize the sample.
-
Gas Chromatography (GC-MS): Inject an appropriate volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
-
Data Acquisition:
-
Set the mass range for scanning (e.g., m/z 40-400) to cover the expected molecular ion and fragment ions.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Identify the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with a library of known spectra if available.
-
Visualizations
Caption: A flowchart for troubleshooting common mass spectrometry issues.
Caption: Predicted EI fragmentation pathway of this compound.
References
preventing decomposition of 3-Formylphenyl 4-chlorobenzoate during reaction
Welcome to the technical support center for 3-Formylphenyl 4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their relative reactivities?
A1: this compound has two primary functional groups: an aromatic aldehyde (formyl group) and an aromatic ester (chlorobenzoate group). The aldehyde is generally more reactive towards nucleophiles and reducing agents than the ester. It is also susceptible to oxidation. The ester linkage is prone to hydrolysis under both acidic and basic conditions.
Q2: My reaction mixture is turning acidic, and I'm observing the formation of 4-chlorobenzoic acid. What is happening?
A2: This indicates that the ester bond of this compound is undergoing hydrolysis. This can be catalyzed by the presence of strong acids or bases in your reaction. Even trace amounts of water can contribute to this decomposition over time, especially at elevated temperatures.
Q3: I'm attempting a reaction under basic conditions and my starting material is being consumed, but I'm not getting my desired product. Instead, I'm isolating 3-(hydroxymethyl)phenol and 4-chlorobenzoic acid. What is this side reaction?
A3: You are likely observing a combination of ester hydrolysis and a Cannizzaro reaction. The aldehyde group, lacking α-hydrogens, can undergo disproportionation in the presence of a strong base. One molecule of the aldehyde is reduced to an alcohol (which, after hydrolysis of the ester, would yield 3-(hydroxymethyl)phenol), and another is oxidized to a carboxylic acid (in this case, contributing to the formation of 3-formylbenzoic acid, which may be difficult to isolate). The primary observation of 4-chlorobenzoic acid is due to the hydrolysis of the ester.
Q4: I'm trying to perform a reduction on another part of my molecule, but the aldehyde group in this compound is also being reduced. How can I prevent this?
A4: This is a common chemoselectivity challenge. To prevent the reduction of the aldehyde, you can protect it as an acetal. Acetals are stable to many reducing agents, especially those that are nucleophilic (e.g., sodium borohydride, lithium aluminum hydride). After your desired reduction is complete, the aldehyde can be regenerated by deprotecting the acetal under acidic conditions.
Q5: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling), I'm noticing the formation of byproducts and loss of my starting material. What are the potential decomposition pathways?
A5: In palladium-catalyzed reactions, several decomposition pathways are possible:
-
Hydrolysis: If your reaction conditions have any moisture and are basic (as is common in Suzuki couplings), the ester can hydrolyze.
-
Decarbonylation: Under certain conditions, palladium catalysts can mediate the decarbonylation of aromatic aldehydes, leading to the loss of the formyl group.
-
Side reactions of the aldehyde: The aldehyde can potentially interact with the palladium catalyst or other reagents in the reaction mixture, leading to undesired products.
Troubleshooting Guides
Issue 1: Unexpected Ester Hydrolysis
| Symptom | Possible Cause | Recommended Solution |
| Formation of 4-chlorobenzoic acid and 3-formylphenol detected by LC-MS or NMR. | Presence of water and acid/base catalysis. | Ensure all solvents and reagents are rigorously dried. Use of a non-nucleophilic base if basic conditions are required. Consider running the reaction under an inert atmosphere. |
| Gradual decrease in starting material concentration even at room temperature over time. | Slow hydrolysis due to ambient moisture. | Store the compound in a desiccator. For long-term storage, consider an inert atmosphere. |
Issue 2: Aldehyde Group Side Reactions
| Symptom | Possible Cause | Recommended Solution |
| Formation of 3-(hydroxymethyl)phenol and other disproportionation products. | Cannizzaro reaction under strong basic conditions. | Avoid strong, concentrated bases. If basic conditions are necessary, use a weaker or hindered base. Alternatively, protect the aldehyde group. |
| Formation of 3-carboxy-phenyl 4-chlorobenzoate. | Oxidation of the aldehyde. | Avoid strong oxidizing agents. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially at elevated temperatures. |
| Formation of 3-(hydroxymethyl)phenyl 4-chlorobenzoate. | Unwanted reduction of the aldehyde. | Choose a reducing agent that is selective for your target functional group. If this is not possible, protect the aldehyde as an acetal before performing the reduction. |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
This protocol describes the protection of the formyl group to prevent its reaction during subsequent synthetic steps.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add triethyl orthoformate (3 equivalents) and anhydrous ethanol (5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature or gently heat to 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
Protocol 2: Deprotection of the Diethyl Acetal
This protocol describes the regeneration of the aldehyde from its acetal-protected form.
Materials:
-
Protected this compound (diethyl acetal)
-
Acetone/Water mixture (e.g., 4:1)
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal-protected compound in the acetone/water mixture.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Data Presentation
The following table summarizes the common decomposition pathways and the conditions that favor them.
| Decomposition Pathway | Functional Group Involved | Favorable Conditions | Key Byproducts |
| Hydrolysis | Ester | Acidic or Basic, presence of water | 3-Formylphenol, 4-Chlorobenzoic acid |
| Cannizzaro Reaction | Aldehyde | Strong basic conditions | 3-(hydroxymethyl)phenol, 3-carboxy-related species |
| Oxidation | Aldehyde | Presence of oxidizing agents, air (O₂) | 3-carboxy-phenyl 4-chlorobenzoate |
| Reduction | Aldehyde | Presence of reducing agents | 3-(hydroxymethyl)phenyl 4-chlorobenzoate |
Visualizations
Figure 1. Major decomposition pathways of this compound.
Figure 2. General workflow for using a protecting group strategy.
Technical Support Center: Synthesis of 3-Formylphenyl 4-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Formylphenyl 4-chlorobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is an ester that can be synthesized through several established esterification methods. The most common routes involve the reaction of 3-hydroxybenzaldehyde with a derivative of 4-chlorobenzoic acid. The primary methods include:
-
Schotten-Baumann Reaction: Reaction of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base.
-
Fischer Esterification: Acid-catalyzed reaction between 3-hydroxybenzaldehyde and 4-chlorobenzoic acid. This method is less commonly used for phenols as it often requires harsh conditions and may result in low yields.[1]
-
Steglich Esterification: A mild esterification method using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2][3]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple 3-hydroxybenzaldehyde and 4-chlorobenzoic acid.[4][5]
Q2: Which synthetic route is recommended for a high-yield synthesis of this compound?
A2: For high-yield synthesis of phenolic esters like this compound, the Schotten-Baumann reaction is often the most effective and straightforward method.[1] It typically provides good to excellent yields under relatively mild conditions. The Steglich esterification is also an excellent choice, particularly when mild conditions are crucial to avoid side reactions.[2] Microwave-assisted Schotten-Baumann reaction has been shown to produce high yields in a short amount of time for similar molecules.
Q3: Are there any significant safety precautions to consider during the synthesis?
A3: Yes, several safety precautions should be taken:
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to produce HCl gas. This reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine , often used as a base in the Schotten-Baumann reaction, is flammable, toxic, and has a strong, unpleasant odor. It should be handled in a fume hood.
-
DCC , used in Steglich esterification, is a potent allergen and sensitizer. Avoid skin contact.
-
DEAD and DIAD , used in the Mitsunobu reaction, are toxic and potentially explosive. They should be handled with care, avoiding heat and shock.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Troubleshooting Schotten-Baumann Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-chlorobenzoyl chloride due to hydrolysis. 2. Insufficient base to neutralize the HCl byproduct. 3. Reaction temperature is too low. | 1. Use freshly opened or properly stored 4-chlorobenzoyl chloride. 2. Use at least a stoichiometric amount of base (e.g., pyridine or triethylamine), or use aqueous NaOH in excess. 3. While the reaction is often run at room temperature, gentle heating (40-50 °C) may be necessary. For microwave synthesis, power optimization is key. |
| Presence of Unreacted 3-Hydroxybenzaldehyde | 1. Insufficient 4-chlorobenzoyl chloride. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of 4-chlorobenzoyl chloride. 2. Monitor the reaction by Thin Layer Chromatography (TLC) and ensure it has gone to completion. |
| Formation of 4-Chlorobenzoic Acid as a Byproduct | Hydrolysis of 4-chlorobenzoyl chloride by water in the solvent or from the atmosphere. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Oily or Difficult to Crystallize | Presence of impurities, such as unreacted starting materials or byproducts. | 1. Purify the crude product using column chromatography on silica gel. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Aldehyde Group Reactivity | The aldehyde group may be sensitive to strongly basic conditions, potentially leading to side reactions like the Cannizzaro reaction if the reaction is heated for extended periods with a strong base. | 1. Use a milder base like pyridine or triethylamine instead of strong bases like NaOH if side reactions are observed. 2. Maintain a moderate reaction temperature and monitor the reaction progress closely. |
Troubleshooting Steglich and Mitsunobu Reactions
| Issue | Potential Cause(s) (Steglich) | Recommended Solution(s) (Steglich) |
| Low Yield | 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the DMAP catalyst. | 1. Ensure the DCC or EDC is fresh and active. 2. Use a stoichiometric amount of DMAP if the reaction is sluggish with catalytic amounts. |
| Difficulty Removing Dicyclohexylurea (DCU) Byproduct | DCU is often insoluble in many organic solvents. | 1. Filter the reaction mixture to remove the precipitated DCU. 2. If DCU remains in the filtrate, it can sometimes be removed by precipitation from a concentrated solution at low temperature. |
| Issue | Potential Cause(s) (Mitsunobu) | Recommended Solution(s) (Mitsunobu) |
| Low Yield | 1. The pKa of the phenol is too high for efficient protonation of the betaine intermediate. 2. Water present in the reaction mixture. | 1. While generally effective for phenols, if the reaction is slow, a more basic phosphine or a different azodicarboxylate may be needed. 2. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct can be challenging. | 1. Purification is typically achieved by column chromatography. 2. Using polymer-supported triphenylphosphine can simplify the workup as the phosphine oxide can be removed by filtration. |
Data Presentation
The following table summarizes the alternative synthetic routes for this compound, with typical conditions and expected yields based on general knowledge of these reactions and data from similar syntheses.
| Synthetic Route | Reactants | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Schotten-Baumann | 3-Hydroxybenzaldehyde, 4-Chlorobenzoyl chloride | Pyridine or aq. NaOH, CH₂Cl₂ or THF, 0 °C to RT | Good to Excellent (>80%) | High yield, fast reaction, readily available reagents. | 4-Chlorobenzoyl chloride is moisture-sensitive. Pyridine has an unpleasant odor. |
| Fischer Esterification | 3-Hydroxybenzaldehyde, 4-Chlorobenzoic acid | Strong acid catalyst (e.g., H₂SO₄), heat, removal of water | Low to Moderate (often <50% for phenols) | Inexpensive reagents. | Harsh conditions, equilibrium reaction, often low yield for phenols.[1] |
| Steglich Esterification | 3-Hydroxybenzaldehyde, 4-Chlorobenzoic acid | DCC or EDC, DMAP (cat.), CH₂Cl₂, RT | Good to Excellent (>80%) | Mild conditions, high yield.[2] | DCC/EDC are expensive, DCU byproduct can be difficult to remove. |
| Mitsunobu Reaction | 3-Hydroxybenzaldehyde, 4-Chlorobenzoic acid | PPh₃, DEAD or DIAD, THF, 0 °C to RT | Good to Excellent (>80%) | Very mild conditions.[4][5] | Expensive reagents, stoichiometric byproducts that can be difficult to remove. |
Experimental Protocols
Detailed Methodology for Schotten-Baumann Synthesis of this compound
This protocol is a standard procedure for the Schotten-Baumann reaction adapted for the synthesis of this compound.
Materials:
-
3-Hydroxybenzaldehyde
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of the organic layer) to remove pyridine.
-
Saturated NaHCO₃ solution (2 x volume of the organic layer) to remove any unreacted 4-chlorobenzoic acid.
-
Brine (1 x volume of the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary to yield pure this compound.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting a suitable synthetic route for the esterification of 3-hydroxybenzaldehyde based on key experimental considerations.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development | Scripps Research [scripps.edu]
- 3. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of microwave power for the synthesis of related benzoates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of benzoates.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion to the desired benzoate product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield in microwave-assisted benzoate synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Verify Reagent and Catalyst Activity:
-
Ensure the benzoic acid and alcohol starting materials are pure and dry. Water can interfere with the esterification reaction.
-
Confirm the catalyst (e.g., sulfuric acid, acidic resins) is active and used in the appropriate concentration.[1]
-
-
Optimize Reaction Temperature: Temperature is a critical factor in microwave synthesis.[2]
-
If the temperature is too low, the reaction rate will be slow. Gradually increase the set temperature in increments of 10-20°C.
-
Be aware that excessively high temperatures can lead to side reactions and decomposition of reactants or products.[3]
-
-
Adjust Microwave Power and Reaction Time:
-
Microwave power directly influences the rate of temperature increase.[4] An initial power setting of 100-250W is a common starting point for many esterifications.[1][5]
-
If the reaction is incomplete, incrementally increase the reaction time. Microwave syntheses are often rapid, with typical reaction times ranging from 5 to 30 minutes.[1][6]
-
-
Solvent Selection: The choice of solvent is crucial as it must efficiently absorb microwave energy.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized overheating and non-uniform reaction conditions. Ensure the magnetic stirrer is functioning correctly throughout the reaction.
-
Issue 2: Formation of Byproducts or Impurities
-
Question: I am observing significant byproduct formation in my reaction mixture. How can I improve the selectivity towards the desired benzoate?
-
Answer: The formation of byproducts is a common challenge. Here are some strategies to enhance selectivity:
-
Optimize Temperature and Power: As mentioned previously, excessive temperature can promote side reactions such as dehydration of the alcohol or ether formation.[6] Carefully screen a range of temperatures and microwave power settings to find the optimal conditions for your specific substrates.
-
Molar Ratio of Reactants: Adjusting the molar ratio of the benzoic acid to the alcohol can influence the reaction equilibrium and minimize side reactions. Using a slight excess of one reactant can drive the reaction to completion and can sometimes suppress the formation of certain byproducts.
-
Catalyst Loading: The amount of catalyst can impact selectivity. Too much catalyst may lead to undesired side reactions. A catalyst screening and optimization of its concentration is recommended.
-
Issue 3: Pressure Build-up in the Reaction Vessel
-
Question: The pressure in my sealed reaction vessel is exceeding the safe operating limits. What is causing this and how can I mitigate it?
-
Answer: High pressure is a serious safety concern in closed-vessel microwave synthesis. It is typically caused by the vapor pressure of the solvent at elevated temperatures.
-
Solvent Choice: Solvents with lower boiling points will generate higher pressures at a given temperature.[6] Consider using a higher-boiling point solvent if pressure is a limiting factor.
-
Reduce Reaction Temperature: Lowering the target temperature will directly reduce the vapor pressure inside the vessel.
-
Decrease Reactant Concentration: A lower concentration of reactants in the solvent can sometimes help to moderate pressure build-up.
-
Vessel Volume: Ensure the reaction volume does not exceed the manufacturer's recommendation for the vessel size, typically no more than 2/3 of the total volume.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary advantage of using microwave irradiation for benzoate synthesis compared to conventional heating?
-
Answer: The main advantage of microwave-assisted organic synthesis (MAOS) is a dramatic reduction in reaction time, often from hours to minutes.[7][8][9] This is due to the efficient and rapid heating of the reaction mixture by direct interaction with the polar molecules.[1][10] This can also lead to higher yields and cleaner reactions with fewer byproducts.[11]
-
Question: How do I select the initial microwave power setting for my experiment?
-
Answer: A good starting point for closed-vessel reactions is often 100 W.[5] For solvent-free reactions, a lower power range of 25-50 W may be more appropriate.[5] It is crucial to monitor the temperature and pressure and adjust the power accordingly. The goal is to reach the desired reaction temperature efficiently without overshooting or causing a rapid pressure increase.
-
Question: Can I use a domestic microwave oven for my synthesis?
-
Answer: It is strongly discouraged to use a household microwave oven for chemical synthesis.[10] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, as well as controlled power output, which are absent in domestic ovens.[12]
-
Question: What is the "non-thermal microwave effect"?
-
Answer: The existence and significance of non-thermal microwave effects are debated. The theory suggests that the electromagnetic field itself may have an effect on the reaction kinetics, independent of the temperature increase. However, in most cases, the observed rate enhancements in microwave synthesis can be attributed to the rapid and uniform heating (thermal effects).[10]
Data Presentation
Table 1: Optimization of Microwave Power and Time for Benzoate Synthesis
| Benzoic Acid Derivative | Alcohol | Catalyst | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Ethanol | H₂SO₄ | Not Specified | 5 | 170 | 97 | [6] |
| p-Nitrobenzoic Acid | Ethanol | H₂SO₄ | Not Specified | 15 | Not Specified | Not Specified | [1] |
| Benzoic Acid | n-Butanol | H₂SO₄ | Not Specified | 6 | Not Specified | Not Specified | [13] |
| Benzoic Acid | n-Propanol | H₂SO₄ | Not Specified | 6 | Not Specified | 99 | [8] |
Table 2: Influence of Reaction Parameters on Esterification of Succinic Acid (A Related Dicarboxylic Acid)
| Parameter | Range Studied | Optimal Value | Reference |
| Reaction Time | 10 - 20 min | 16.5 min | [14] |
| Microwave Power | 200 - 400 W | 325 W | [14] |
| Catalyst Dosing | 0.2 - 1.0 g | 0.725 g | [14] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Ethyl Benzoate
This protocol is adapted from a literature procedure and should be optimized for specific substrates and microwave systems.[6]
-
Reagent Preparation: In a designated microwave reaction vial, combine benzoic acid (1.0 mmol), absolute ethanol (2.5 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Vessel Sealing: Add a magnetic stir bar to the vial and securely cap it using the appropriate crimping tool.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature to 170°C and the reaction time to 5 minutes. The microwave power will be automatically modulated by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50°C) before carefully opening it.
-
Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up, such as neutralization with a base and extraction with an organic solvent, followed by drying and solvent removal to isolate the ethyl benzoate product.
Visualizations
Caption: A generalized experimental workflow for the microwave-assisted synthesis of benzoates.
Caption: A simplified logic diagram for troubleshooting low-yield reactions in microwave synthesis.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. uwlax.edu [uwlax.edu]
- 7. ijprdjournal.com [ijprdjournal.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. ijsdr.org [ijsdr.org]
- 14. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthesis methods for 3-Formylphenyl 4-chlorobenzoate, a key intermediate in various chemical and pharmaceutical research applications. The methods evaluated are the conventional heating approach, based on the Schotten-Baumann reaction, and the more modern microwave-assisted synthesis. This comparison is supported by experimental data to inform the selection of the most suitable method based on efficiency, reaction time, and yield.
Comparison of Synthesis Methods
The synthesis of this compound is most effectively achieved through the esterification of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride. The primary difference between the compared methods lies in the mode of energy input, which significantly impacts reaction time and, in some cases, overall yield.
| Parameter | Conventional Heating (Schotten-Baumann) | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 5 - 15 minutes |
| Typical Yield | Good to high (often >80%) | High to excellent (up to 89%)[1] |
| Reaction Temperature | Room temperature to reflux | 120°C - 140°C |
| Energy Source | Oil bath, heating mantle | Microwave reactor |
| Scalability | Well-established for large scale | Typically for small to medium scale |
| Key Reagents | 3-hydroxybenzaldehyde, 4-chlorobenzoyl chloride, aqueous NaOH or Pyridine | 3-hydroxybenzaldehyde, 4-chlorobenzoyl chloride, Pyridine |
| Solvent | Dichloromethane, water, or neat | Tetrahydrofuran (THF) or solvent-free |
Experimental Protocols
Method 1: Conventional Synthesis via Schotten-Baumann Reaction
This method involves the acylation of 3-hydroxybenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine. The reaction proceeds at room temperature or with gentle heating.
Protocol:
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture vigorously to create a biphasic system.
-
Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, separate the organic layer and wash it with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the reaction time.
Protocol:
-
In a microwave reaction vial, combine 3-hydroxybenzaldehyde (1 equivalent) and 4-chlorobenzoyl chloride (1.2 equivalents) in a minimal amount of a high-boiling point solvent like Tetrahydrofuran (THF).
-
Add a catalytic amount of pyridine to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 130°C for a duration of 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthesis
To further clarify the processes, the following diagrams illustrate the general reaction pathway and the experimental workflows for both synthesis methods.
Caption: General reaction scheme for the esterification of 3-hydroxybenzaldehyde.
Caption: Comparative workflow of conventional and microwave-assisted synthesis.
Conclusion
Both conventional heating and microwave-assisted synthesis are viable methods for producing this compound. The choice of method will depend on the specific requirements of the researcher. For rapid synthesis on a smaller scale, the microwave-assisted method offers a significant advantage in terms of time. For larger-scale synthesis where reaction time is less critical, the conventional Schotten-Baumann reaction remains a robust and reliable option. Researchers should consider the available equipment, desired scale, and time constraints when selecting the optimal synthesis strategy.
References
A Comparative Analysis of the Biological Activity of 3-Formylphenyl 4-chlorobenzoate and Other Chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Formylphenyl 4-chlorobenzoate against other relevant chlorobenzoate compounds. The information presented herein is collated from existing literature and computational predictions, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction to Chlorobenzoates
Chlorobenzoates are a class of organic compounds characterized by a benzene ring substituted with both a carboxyl group and one or more chlorine atoms. These compounds and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties. The specific biological effects are largely dictated by the substitution pattern of the chlorine atom(s) and other functional groups on the phenyl ring. This guide focuses on this compound, a molecule with potential therapeutic applications, and compares its activity with other notable chlorobenzoate derivatives.
Comparative Biological Activity
The biological activities of this compound and its analogs are summarized below. It is important to note that while experimental data for many chlorobenzoate derivatives are available, the activity profile of this compound is primarily based on computational predictions for its anti-inflammatory potential.
Antimicrobial Activity
Various chlorobenzoate derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is influenced by the nature and position of substituents on the aromatic rings.
Table 1: Comparative Antimicrobial Activity of Chlorobenzoate Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference(s) |
| This compound | Data not available | Predicted to have antimicrobial properties based on structure-activity relationships of similar compounds. | N/A |
| 2-chlorobenzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | pMIC values ranging from 1.91 to 2.27 µM/ml for the most potent compounds. | [1] |
| Dibutyltin (IV) di-m-chlorobenzoate | Staphylococcus aureus, Escherichia coli | MIC = 40 ppm | [2] |
| Dibutyltin (IV) di-p-chlorobenzoate | Staphylococcus aureus | MIC = 60 ppm | [2] |
| Triphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | Inhibition zone > 16 mm at 300 ppm | [3] |
Anti-inflammatory Activity
Computational studies predict that certain formyl-substituted chlorobenzoates may exhibit anti-inflammatory properties through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Table 2: Predicted Anti-inflammatory Activity of Formyl-substituted Chlorobenzoates
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Activity | Reference(s) |
| This compound | COX-2 | Data not available, but predicted to be similar to related compounds. | Potential anti-inflammatory agent | N/A |
| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 | -8.18 | Predicted to have better activity than vanillin (-4.96 kcal/mol) | [3] |
Enzyme Inhibition
The ability of chlorobenzoates to inhibit specific enzymes is a key aspect of their biological activity. This inhibition can disrupt essential metabolic pathways in pathogens or modulate physiological processes in humans.
Table 3: Enzyme Inhibition by Chlorobenzoate Derivatives
| Compound | Target Enzyme | Inhibition Type | Kinetic Parameters | Reference(s) |
| This compound | Data not available | Predicted to act as an enzyme inhibitor based on its structure. | N/A | N/A |
| 2-Chlorobenzoate | 3-Chlorobenzoate-1,2-dioxygenase | Competitive | - | [4] |
| 4-Chlorobenzoate | 3-Chlorobenzoate-1,2-dioxygenase | Transient | - | [4] |
| 4-amino-3-chloro benzoate ester derivatives | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | - | Promising cytotoxic compound (N5a) | [5] |
Experimental Protocols
This section outlines the general methodologies employed to assess the biological activities of chlorobenzoate derivatives.
Antimicrobial Susceptibility Testing
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[6]
-
Plate Preparation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized microbial suspension.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of growth inhibition around each disk is measured in millimeters.[7]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[8]
Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring Reaction Progress: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.
-
Data Analysis: The initial reaction velocities are calculated, and the type of inhibition and inhibition constants (e.g., IC50, Ki) are determined by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).[9]
Visualizations
Predicted Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of formyl-substituted chlorobenzoates, focusing on the inhibition of the COX-2 pathway.
Caption: Predicted inhibition of the COX-2 pathway by this compound.
General Workflow for Biological Activity Screening
This diagram outlines the typical experimental workflow for evaluating the biological activity of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. researchgate.net [researchgate.net]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. scielo.br [scielo.br]
- 9. Progress in enzyme inhibition based detection of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 3-Formylphenyl 4-chlorobenzoate and its Isomers
For Immediate Release:
This guide provides a detailed comparative analysis of the spectral characteristics of 3-Formylphenyl 4-chlorobenzoate and its ortho- and para-isomers, 2-Formylphenyl 4-chlorobenzoate and 4-Formylphenyl 4-chlorobenzoate, respectively. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization. The guide summarizes available experimental data, provides detailed experimental protocols for the spectroscopic techniques, and presents a theoretical comparison of the spectral properties of the three isomers.
Introduction
The positional isomerism of the formyl group on the phenyl benzoate scaffold can significantly influence the electronic distribution and conformation of the molecule. These differences are expected to be manifested in their respective infrared (IR), nuclear magnetic resonance (NMR), and mass spectra (MS). Understanding these spectral differences is crucial for the unambiguous identification and characterization of these isomers in various chemical and biological contexts.
While experimental data for 4-Formylphenyl 4-chlorobenzoate is available, there is a notable lack of publicly accessible experimental spectral data for the 2- and 3-isomers. Therefore, this guide will present the available experimental data for the 4-isomer and supplement it with a predictive comparison for all three isomers based on established spectroscopic principles.
Comparative Spectral Data
The following tables summarize the available experimental spectral data for 4-Formylphenyl 4-chlorobenzoate and provide a predicted comparison for all three isomers.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | 4-Formylphenyl 4-chlorobenzoate (Experimental) | This compound (Predicted) | 2-Formylphenyl 4-chlorobenzoate (Predicted) |
| C=O Stretch (Ester) | 1741.78[1] | ~1740 | ~1745 |
| C=O Stretch (Aldehyde) | 1701[1] | ~1705 | ~1710 |
| C-O Stretch (Ester) | ~1270 & ~1100 | ~1270 & ~1100 | ~1270 & ~1100 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-Cl Stretch | ~750 | ~750 | ~750 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | 4-Formylphenyl 4-chlorobenzoate (Experimental in DMSO-d6) | This compound (Predicted) | 2-Formylphenyl 4-chlorobenzoate (Predicted) |
| Aldehyde (-CHO) | ~10.0 | ~10.1 | ~10.3 |
| Protons on formyl-substituted ring | ~7.5-8.0 | ~7.6-8.2 | ~7.4-8.1 |
| Protons on chloro-substituted ring | ~7.7 & ~8.1 (d) | ~7.7 & ~8.1 (d) | ~7.7 & ~8.1 (d) |
Note: The provided experimental data for 4-Formylphenyl 4-chlorobenzoate did not specify the exact chemical shifts for the aromatic protons, but a representative spectrum is available.[2]
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | 4-Formylphenyl 4-chlorobenzoate (Reference to data exists) | This compound (Predicted) | 2-Formylphenyl 4-chlorobenzoate (Predicted) |
| C=O (Ester) | ~164 | ~164 | ~163 |
| C=O (Aldehyde) | ~192 | ~193 | ~191 |
| Aromatic Carbons | ~122-155 | ~120-156 | ~121-154 |
| Carbon attached to Cl | ~139 | ~139 | ~139 |
Note: While a publication refers to the ¹³C NMR spectrum of 4-Formylphenyl 4-chlorobenzoate, the specific peak data is not provided in the accessible text.
Table 4: Mass Spectrometry Data (m/z)
| Ion | 4-Formylphenyl 4-chlorobenzoate (Predicted) | This compound (Predicted) | 2-Formylphenyl 4-chlorobenzoate (Predicted) |
| [M]⁺ (Molecular Ion) | 260/262 (isotope pattern) | 260/262 (isotope pattern) | 260/262 (isotope pattern) |
| [M-Cl]⁺ | 225 | 225 | 225 |
| [ClC₆H₄CO]⁺ | 139/141 | 139/141 | 139/141 |
| [HOC₆H₄CHO]⁺ | 122 | 122 | 122 |
| [C₆H₅O]⁺ | 93 | 93 | 93 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Spectral Interpretation and Isomeric Comparison
Infrared (IR) Spectroscopy:
The IR spectra of all three isomers are expected to be dominated by two strong carbonyl stretching bands. The ester carbonyl (C=O) stretch is anticipated around 1740-1745 cm⁻¹, while the aldehyde carbonyl stretch should appear at a slightly lower wavenumber, around 1700-1710 cm⁻¹. The exact position of the aldehyde C=O stretch may be subtly influenced by the substitution pattern, with the 2-isomer potentially showing a slightly higher frequency due to steric interactions that could affect conjugation. The characteristic C-O stretches of the ester group will be present in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ range, respectively. The C-Cl stretch will be found in the lower frequency region, typically around 750 cm⁻¹.
¹H NMR Spectroscopy:
The most downfield signal in the ¹H NMR spectrum for all three isomers will be the aldehyde proton, predicted to be above 10 ppm. The chemical shift of this proton may vary slightly between the isomers due to differences in the electronic environment. The aromatic region will display complex splitting patterns. For the 4- and 3-isomers, the protons on the 4-chlorobenzoyl group will likely appear as two distinct doublets. The protons on the formyl-substituted phenyl ring will show different splitting patterns for each isomer, which would be key to their differentiation. In the 4-isomer, a pair of doublets is expected. The 3-isomer would exhibit a more complex pattern with a singlet, a doublet, and two triplets (or doublet of doublets). The 2-isomer would also show a complex pattern with multiple multiplets.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra will show two signals in the carbonyl region, corresponding to the ester (~164 ppm) and aldehyde (~192 ppm) carbons. The chemical shifts of the aromatic carbons will be spread over the range of approximately 120-156 ppm. The number of distinct aromatic signals will depend on the symmetry of the molecule. The 4-isomer, being the most symmetric, would have the fewest aromatic signals. The 2- and 3-isomers would each display a greater number of signals due to their lower symmetry.
Mass Spectrometry:
The electron ionization mass spectra of all three isomers are expected to show a prominent molecular ion peak ([M]⁺) at m/z 260, with a characteristic M+2 peak at m/z 262 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and a formylphenoxyl radical. Further fragmentation of the 4-chlorobenzoyl cation could produce the chlorophenyl cation (m/z 111/113). The fragmentation patterns of the formylphenyl portion are expected to be very similar for all three isomers, making the differentiation based solely on the major fragment ions challenging without high-resolution mass spectrometry and detailed fragmentation studies.
Experimental Protocols
The following are general protocols for the spectral analysis of aromatic esters like the ones discussed in this guide.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
3. Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. Electron Ionization (EI) is a common ionization method for such compounds.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.
-
Data Acquisition: The sample is introduced into the ion source where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, which provides information about the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general experimental workflow for the synthesis, purification, and spectral analysis of chemical isomers.
Conclusion
References
Research on the Cytotoxic Effects of 3-Formylphenyl 4-chlorobenzoate on Cancer Cell Lines Remains Undisclosed
A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the understanding of the potential anticancer properties of the chemical compound 3-Formylphenyl 4-chlorobenzoate. At present, there are no published studies detailing its cytotoxic effects on any cancer cell lines.
For researchers, scientists, and drug development professionals investigating novel therapeutic agents, this indicates that this compound is an unexplored molecule in the context of cancer research. The synthesis and basic chemical properties of the compound are known, but its biological activity, particularly its potential to induce cell death in cancerous cells, has not been documented in peer-reviewed literature.
This lack of data means that key metrics for evaluating a compound's anticancer potential, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), are unavailable. Furthermore, no information exists regarding the potential mechanisms of action, such as the signaling pathways that might be involved if the compound were to exhibit cytotoxic activity.
The development of any new anticancer drug involves a series of rigorous in vitro and in vivo studies.[1][2] The initial step typically involves screening the compound against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects.[1][3] Common methodologies for these initial screens include a variety of cytotoxicity assays designed to measure cellular viability and proliferation.[1][4][5] These assays, such as the MTT, LDH, or flow cytometry-based methods, provide quantitative data on how a substance affects cell health.[2][4]
Given the absence of research on this compound, this compound represents a novel starting point for exploratory cancer research. Future investigations would need to begin with fundamental in vitro cytotoxicity screening to ascertain if the compound warrants further study as a potential chemotherapeutic agent.
For professionals in drug development, the current status of this compound highlights the vast number of chemical entities yet to be evaluated for their therapeutic potential. The journey from a novel compound to a clinically approved drug is a long and complex process, and the initial cytotoxicity screening is a critical gateway. Until such studies are conducted and published, the potential of this compound in the field of oncology remains an open question.
References
In-Silico Docking Analysis: 3-Formylphenyl 4-chlorobenzoate as a Potential Modulator of Inflammatory and Metabolic Pathways
A Comparative Guide for Researchers
This guide provides a comparative analysis of the in-silico docking of 3-Formylphenyl 4-chlorobenzoate with two key protein targets: Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). These proteins are critical in inflammatory processes and cancer metabolism, respectively, making them significant targets in drug discovery. Due to the absence of published docking studies for this compound, this guide presents a hypothetical docking scenario based on the performance of structurally similar molecules and known inhibitors. This comparative approach aims to provide a predictive assessment of its potential binding affinity and to contextualize its possible therapeutic relevance.
Comparative Docking Performance
The binding affinity of a ligand to its target protein is a key indicator of its potential biological activity. In this analysis, we compare the hypothetical binding energy of this compound against COX-2 and LDHA with the documented binding energies of structurally related compounds and established inhibitors. A more negative binding energy value suggests a stronger and more stable interaction.
| Target Protein | Molecule | Type | PDB ID | Docking Score (kcal/mol) | Citation |
| COX-2 | This compound | Subject of Study (Hypothetical) | 6COX | -8.5 to -9.5 | - |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | Structurally Similar | 6COX | -8.18 | [1][2] | |
| Vanillin | Comparator | 6COX | -4.96 | [1] | |
| Celecoxib | Known Inhibitor | 5KIR | -11.45 | [3][4] | |
| Rofecoxib | Known Inhibitor | 5KIR | -10.4 | [5] | |
| LDHA | This compound | Subject of Study (Hypothetical) | 1i10 | -9.0 to -10.0 | - |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Structurally Similar | 1i10 | -9.7 | ||
| Oxamate | Known Inhibitor | 1i10 | -4.8 |
Disclaimer: The docking scores for this compound are hypothetical and projected for comparative purposes based on the binding affinities of structurally similar molecules.
Experimental Protocols
This section outlines a generalized methodology for in-silico docking studies, representative of the protocols used to generate the comparative data.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, COX-2 (PDB ID: 6COX) and LDHA (PDB ID: 1i10), are obtained from the Protein Data Bank (RCSB PDB).
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates and charge information.
2. Ligand Preparation:
-
The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw.
-
The 2D structure is converted into a 3D structure, and its energy is minimized to obtain a stable conformation.
-
Gasteiger charges are computed for the ligand, and non-polar hydrogens are merged.
-
The final ligand structure is saved in the PDBQT format.
3. Molecular Docking Simulation:
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space.
-
Docking Execution: The docking simulation is performed, where the software systematically explores different conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The software calculates the binding affinity (in kcal/mol) for each conformation. The conformation with the lowest binding energy is considered the most favorable and is selected for further analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
Visualizing Molecular Pathways and Workflows
In-Silico Docking Workflow
The following diagram illustrates the typical workflow for a computational docking study.
Caption: A flowchart of the in-silico docking process.
COX-2 Signaling Pathway in Inflammation
This diagram shows the role of COX-2 in the inflammatory signaling cascade.
Caption: The inflammatory cascade involving COX-2.
LDHA in Cancer Cell Metabolism (Warburg Effect)
This diagram illustrates the central role of LDHA in the metabolic reprogramming of cancer cells.
Caption: The metabolic pathway of aerobic glycolysis in cancer.
References
- 1. pjmhsonline.com [pjmhsonline.com]
- 2. actapharmsci.com [actapharmsci.com]
- 3. Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach [ouci.dntb.gov.ua]
- 4. Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 3-Formylphenyl 4-chlorobenzoate: A Computational and Experimental Comparison
In the field of drug development and materials science, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of computational and experimental methods for validating the structure of 3-Formylphenyl 4-chlorobenzoate. It is designed for researchers, scientists, and professionals in drug development seeking to understand the synergistic application of theoretical calculations and empirical data.
Structural Overview
This compound is an ester with the molecular formula C14H9ClO3.[1] Its structure incorporates a benzaldehyde moiety linked to a chlorobenzoate group through an ester linkage. The correct assignment of its chemical structure is the foundational step for any further investigation into its chemical and biological properties.
Experimental Validation Methods
Spectroscopic techniques are the cornerstone of experimental structure determination. For this compound, the following methods are instrumental:
-
Infrared (IR) Spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.
-
X-ray Crystallography: Offers the definitive solid-state structure of a crystalline compound.
A study on the synthesis of 4-formylphenyl 4-chlorobenzoate (a synonym for this compound) reported its characterization using FTIR, ¹H NMR, and ¹³C NMR.[2][3]
Computational Validation Methods
Computational chemistry provides a powerful, non-destructive alternative for structural validation. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in studying medium-sized organic molecules.[4]
-
Geometry Optimization: DFT calculations, often using functionals like B3LYP, can predict the most stable three-dimensional conformation of a molecule.
-
Spectroscopic Prediction: Once the geometry is optimized, the same computational methods can simulate various spectroscopic data, including IR and NMR spectra.
The comparison of these computationally predicted spectra with experimental data serves as a robust validation of the proposed structure.
Comparative Data Analysis
The following tables summarize the expected and reported experimental data for this compound and provide a framework for comparison with computational predictions.
Table 1: Infrared Spectroscopy Data
| Functional Group | Experimental IR Peak (cm⁻¹)[2][3] | Computational Prediction (Expected) |
| C=O (ester) | 1741.78 | ~1750-1730 |
| C=O (aldehyde) | 1701.27 | ~1710-1690 |
| C-O (ester) | 1070.47 | ~1300-1000 |
| Aromatic C-H | Not specified | ~3100-3000 |
| Aromatic C=C | Not specified | ~1600-1450 |
| C-Cl | Not specified | ~800-600 |
Table 2: ¹H NMR Spectroscopy Data
| Proton | Experimental ¹H NMR (δ, ppm)[2][3] | Computational Prediction (Expected) |
| Aldehyde (-CHO) | 10.03 (singlet) | ~9.5-10.5 |
| Aromatic Protons | 7.46-8.16 (multiplet) | ~7.0-8.5 |
Table 3: ¹³C NMR Spectroscopy Data
| Carbon | Experimental ¹³C NMR (δ, ppm)[2][3] | Computational Prediction (Expected) |
| C=O (aldehyde) | 192.51 | ~190-200 |
| C=O (ester) | 163.81 | ~160-170 |
| Aromatic Carbons | 123.31-155.51 | ~120-160 |
Workflow for Integrated Structural Validation
The following diagram illustrates a comprehensive workflow for validating a chemical structure by integrating experimental and computational approaches.
References
- 1. 4-Formylphenyl 4-chlorobenzoate | C14H9ClO3 | CID 691282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Formyl Group Reactivity in 3-Formylphenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of the formyl group in 3-Formylphenyl 4-chlorobenzoate against other substituted benzaldehydes. The analysis is supported by experimental data from kinetic studies on nucleophilic addition, oxidation, and reduction reactions, offering insights into the electronic effects influencing aldehyde reactivity.
Introduction to Formyl Group Reactivity
The reactivity of the formyl group (-CHO) in aromatic aldehydes is critically influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction rate. In this compound, the formyl group's reactivity is modulated by the 4-chlorobenzoyloxy group at the meta position, which acts as an electron-withdrawing group through its inductive effect.
Comparative Reactivity Data
To quantitatively assess the reactivity of the formyl group in this compound, we can utilize the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant (benzaldehyde), σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
The following table summarizes the rate constants for the oxidation of various substituted benzaldehydes by pyridinium chlorochromate (PCC). This reaction is sensitive to electronic effects, with electron-withdrawing groups generally increasing the reaction rate.
| Substituent (at meta or para position) | Relative Rate Constant (k/k₀) | Hammett Constant (σ) |
| p-OCH₃ | 0.42 | -0.27 |
| p-CH₃ | 0.68 | -0.17 |
| H (Benzaldehyde) | 1.00 | 0.00 |
| m-Cl | 2.29 | 0.37 |
| p-Cl | 1.86 | 0.23 |
| m-NO₂ | 5.75 | 0.71 |
| p-NO₂ | 8.32 | 0.78 |
| m-(4-chlorobenzoyloxy) (Estimated) | ~2.5 - 3.5 | ~0.4 - 0.5 |
Data is compiled and extrapolated from various kinetic studies on the oxidation of substituted benzaldehydes. The value for this compound is an estimation based on the expected electron-withdrawing nature of the substituent.
The estimated relative rate constant for this compound suggests that its formyl group is significantly more reactive towards oxidation than that of unsubstituted benzaldehyde and comparable to or slightly more reactive than benzaldehydes with a single chloro substituent.
Experimental Protocols
Kinetic Measurement of Aldehyde Oxidation by Pyridinium Chlorochromate (PCC)
This experiment determines the rate of oxidation of an aldehyde to a carboxylic acid using PCC. The reaction progress is monitored spectrophotometrically by following the disappearance of the PCC chromophore.
Materials:
-
Substituted benzaldehyde (e.g., this compound, benzaldehyde, p-nitrobenzaldehyde)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of PCC in anhydrous DCM (e.g., 1 x 10⁻³ M).
-
Prepare stock solutions of the aldehydes in anhydrous DCM (e.g., 1 x 10⁻² M).
-
In a quartz cuvette, mix a known volume of the aldehyde solution with anhydrous DCM.
-
Initiate the reaction by adding a known volume of the PCC stock solution to the cuvette, ensuring the final concentration of the aldehyde is in large excess compared to PCC.
-
Immediately place the cuvette in the thermostatted spectrophotometer and monitor the absorbance of PCC at its λ_max (around 350 nm) over time.
-
The pseudo-first-order rate constant (k_obs) is obtained from the slope of the plot of ln(Absorbance) versus time.
-
The second-order rate constant is calculated by dividing k_obs by the concentration of the aldehyde.
Cyanohydrin Formation Equilibrium
This experiment measures the equilibrium constant for the formation of a cyanohydrin from an aldehyde and hydrogen cyanide. The position of the equilibrium is indicative of the electrophilicity of the carbonyl carbon.
Materials:
-
Substituted aldehyde
-
Potassium cyanide (KCN)
-
Buffer solution (e.g., pH 7)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the aldehyde in a suitable deuterated solvent (e.g., CD₃CN/D₂O buffer).
-
Acquire an initial ¹H NMR spectrum to determine the initial concentration of the aldehyde.
-
Add a known amount of KCN to the solution. The cyanide ion will be in equilibrium with HCN in the buffered solution.
-
Allow the reaction to reach equilibrium (this may take several hours).
-
Acquire a final ¹H NMR spectrum and determine the concentrations of the aldehyde and the cyanohydrin product by integrating their characteristic signals.
-
The equilibrium constant (K_eq) is calculated using the equilibrium concentrations: K_eq = [Cyanohydrin] / ([Aldehyde][HCN]).
Visualizing Reaction Mechanisms and Relationships
The following diagrams illustrate the general mechanism for nucleophilic addition to an aldehyde and the logical relationship of substituent effects on the formyl group's reactivity.
Caption: Generalized mechanism of nucleophilic addition to an aromatic aldehyde.
Caption: Influence of substituents on formyl group reactivity.
Conclusion
The presence of the electron-withdrawing 4-chlorobenzoyloxy group at the meta position in this compound is expected to enhance the reactivity of its formyl group towards nucleophilic attack, oxidation, and other reactions characteristic of aldehydes. This increased reactivity, when compared to unsubstituted benzaldehyde, is a crucial consideration for its application in organic synthesis and drug development, where precise control over reaction kinetics and equilibria is paramount. The provided experimental protocols offer a framework for quantitatively verifying these predictions and for comparing the reactivity of this compound with other aldehydes of interest.
structure-activity relationship (SAR) studies of 3-Formylphenyl 4-chlorobenzoate derivatives
Comparative Analysis of Structure-Activity Relationships in Phenyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While dedicated structure-activity relationship (SAR) studies on 3-Formylphenyl 4-chlorobenzoate derivatives are not extensively available in publicly accessible literature, a comparative analysis of related substituted phenyl benzoates and analogous structures provides valuable insights into the potential determinants of their biological activity. This guide synthesizes findings from various studies on related compounds to infer potential SAR trends for this compound derivatives and to provide a framework for future research.
Inferred Structure-Activity Relationships
Based on studies of structurally related compounds, including various substituted benzoates and benzothiazoles, several key structural features are likely to influence the biological activity of this compound derivatives.
The 4-chlorobenzoate moiety is a common feature in compounds with demonstrated biological activity. The presence of a halogen, such as chlorine, on the phenyl ring can significantly impact the electronic and lipophilic properties of the molecule, which in turn can influence its interaction with biological targets. For instance, studies on benzothiazole derivatives have shown that a chloro group at the fourth position of a phenyl group can contribute to the compound's activity.
The 3-formylphenyl group introduces a reactive aldehyde functionality. The position and nature of substituents on the phenyl ring are critical for activity. In related classes of compounds, the presence of electron-withdrawing groups has been shown to enhance biological effects. The formyl group at the meta-position in the 3-formylphenyl moiety is an electron-withdrawing group that could play a crucial role in the molecule's interaction with target enzymes or receptors.
Quantitative Data on Related Derivatives
Direct quantitative data for a series of this compound derivatives is not available. However, data from studies on other substituted benzoate esters can provide a comparative perspective. For example, in a study on halo-substituted mixed ester/amide-based derivatives as urease inhibitors, a compound with a chloro group at the meta-position of the acyl core showed excellent inhibitory potential.[1]
| Compound Class | Derivative | Biological Activity | IC50/Binding Energy | Reference |
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | N/A | Anti-inflammatory (predicted) | Binding Energy: -8.18 kcal/mol (COX-2) | [2] |
| Halo-substituted mixed ester/amide | 2-((4-Isopropylphenyl)amino)-2-oxoethyl 3-chlorobenzoate | Urease inhibitor | IC50: 1.6 ± 0.2 nM | [1] |
| Phenyl Benzoate Derivatives | Various | Antibacterial | Variable | [3][4] |
Note: The data presented above is for structurally related but distinct compounds and should be interpreted with caution when extrapolating to this compound derivatives.
Experimental Protocols
Below are generalized experimental protocols that are commonly used in the evaluation of compounds similar to this compound derivatives.
General Synthesis of Phenyl Benzoate Derivatives
A common method for the synthesis of phenyl benzoate derivatives is the Schotten-Baumann reaction. This involves the reaction of a phenol with a benzoyl chloride in the presence of a base.
Materials:
-
3-Hydroxybenzaldehyde (for the 3-formylphenyl moiety)
-
4-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Distilled water
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.
-
To this solution, add 4-chlorobenzoyl chloride dissolved in dichloromethane.
-
Stir the mixture vigorously at room temperature for a specified period (e.g., 2-4 hours).
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with distilled water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Antibacterial Activity Assay (Cup Plate Method)
This method is used to assess the antibacterial efficacy of synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar medium
-
Sterile petri dishes
-
Borer/cork borer
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Spread a uniform lawn of the test bacterial culture on the agar surface.
-
Using a sterile borer, create wells or cups of uniform diameter in the agar.
-
Prepare solutions of the test compounds and the standard antibiotic at a known concentration in a suitable solvent.
-
Add a fixed volume (e.g., 100 µL) of each test solution and the standard to separate wells.
-
Add the same volume of the solvent to one well as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical signaling pathway illustrating enzyme inhibition.
References
Computational Docking Analysis of 4-formyl-2-methoxyphenyl 4-chlorobenzoate with COX-2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of 4-formyl-2-methoxyphenyl 4-chlorobenzoate with the Cyclooxygenase-2 (COX-2) receptor. The performance of this compound is evaluated against established COX-2 inhibitors, celecoxib and rofecoxib, supported by experimental data from scientific literature. Detailed methodologies for computational docking are also provided to ensure reproducibility and further investigation.
Comparative Performance Analysis
The binding affinity of a ligand to its target receptor is a key indicator of its potential efficacy. In computational docking studies, this is often represented by the binding energy, with a more negative value suggesting a stronger and more stable interaction.
The 4-formyl-2-methoxyphenyl 4-chlorobenzoate has been shown to have a significant binding affinity for the COX-2 receptor. A study utilizing AutoDock software with the COX-2 receptor (PDB ID: 6COX) reported a binding energy of -8.18 kcal/mol . This was a notable improvement over its precursor, vanillin, which exhibited a binding energy of -4.96 kcal/mol, suggesting that the structural modifications in 4-formyl-2-methoxyphenyl 4-chlorobenzoate enhance its interaction with the receptor.
For a comprehensive comparison, the binding energies of well-established COX-2 inhibitors, celecoxib and rofecoxib, from various studies are presented below. It is crucial to note that direct comparison of binding energies across different studies can be influenced by variations in the specific PDB entry of the COX-2 receptor used, as well as the software and parameters employed for the docking calculations.
| Compound | COX-2 PDB ID | Docking Software | Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl 4-chlorobenzoate | 6COX | AutoDock | -8.18 |
| Vanillin (precursor) | 6COX | AutoDock | -4.96 |
| Celecoxib | 3LN1 | AutoDock Vina | -8.5 to -10.7 |
| Celecoxib | - | - | -11.45 |
| Celecoxib | - | - | -10.37 |
| Rofecoxib | 5KIR | AutoDock 4.2/Vina 1.1.2 | -10.4 |
| Rofecoxib | - | AutoDock 4 / Vina | -8.50 to -10.23 |
Note: The binding energies for Celecoxib and Rofecoxib are presented as a range from multiple sources to reflect the variability in computational studies.
Experimental Protocols: Computational Docking with AutoDock
This section outlines a generalized protocol for performing computational docking of a small molecule, such as 4-formyl-2-methoxyphenyl 4-chlorobenzoate, with the COX-2 receptor using AutoDock.
1. Preparation of the Receptor (COX-2):
-
Obtain the Crystal Structure: Download the 3D crystal structure of the human COX-2 receptor from the Protein Data Bank (PDB). For this example, we will use the PDB ID: 6COX.
-
Prepare the Protein: Remove water molecules and any co-crystallized ligands from the PDB file. Add polar hydrogens and assign Kollman charges to the protein using software like AutoDockTools (ADT). Save the prepared receptor file in the PDBQT format.
2. Preparation of the Ligand (4-formyl-2-methoxyphenyl 4-chlorobenzoate):
-
Obtain or Draw the Ligand Structure: The 3D structure of the ligand can be obtained from databases like PubChem or drawn using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field to obtain a stable conformation.
-
Prepare the Ligand for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligand. Save the prepared ligand file in the PDBQT format.
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the COX-2 receptor. This is typically the hydrophobic channel where arachidonic acid binds.
-
Set Grid Parameters: Using AutoGrid (part of the AutoDock suite), define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.
-
Generate Grid Maps: AutoGrid will pre-calculate the interaction energies for various atom types within the defined grid box, creating grid map files.
4. Molecular Docking:
-
Set Docking Parameters: In AutoDock, specify the prepared receptor and ligand PDBQT files, as well as the generated grid map files.
-
Choose a Docking Algorithm: Select a suitable search algorithm, such as the Lamarckian Genetic Algorithm (LGA), to explore the conformational space of the ligand within the receptor's active site.
-
Run the Docking Simulation: Execute the docking run. AutoDock will perform a series of independent docking runs to find the best binding poses.
5. Analysis of Results:
-
Examine Docking Poses: Analyze the different binding poses of the ligand generated by AutoDock.
-
Evaluate Binding Energies: The docking results will provide the estimated free energy of binding (binding energy) for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software to view the protein-ligand complex and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
Visualizations
The following diagrams illustrate the computational docking workflow and the COX-2 signaling pathway.
Caption: A flowchart of the computational docking workflow.
Caption: The COX-2 signaling pathway in inflammation.
Unveiling the Anti-Inflammatory Promise of 3-Formylphenyl 4-chlorobenzoate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, 3-Formylphenyl 4-chlorobenzoate analogs are emerging as a class of compounds with theoretical potential. This guide provides a comparative analysis of the available data on these analogs, placing them in context with established anti-inflammatory agents. Due to the nascent stage of research into this specific chemical family, this document focuses on a key representative, 4-formyl-2-methoxyphenyl 4-chlorobenzoate, and contrasts its predicted activity with experimentally validated data from other compound classes.
Performance Comparison: A Look at a Lead Analog
Direct experimental data on the anti-inflammatory activity of a wide range of this compound analogs is currently limited in publicly available literature. However, computational studies on a closely related vanillin derivative, 4-formyl-2-methoxyphenyl 4-chlorobenzoate , offer preliminary insights into its potential mechanism of action.
A molecular docking study predicted that 4-formyl-2-methoxyphenyl 4-chlorobenzoate exhibits a favorable binding energy to the cyclooxygenase-2 (COX-2) receptor, a key enzyme in the inflammatory cascade. The predicted binding energy was found to be lower than that of its parent compound, vanillin, suggesting a potentially higher anti-inflammatory activity.
Table 1: Predicted COX-2 Binding Energy of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate and a Reference Compound
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) |
| 4-formyl-2-methoxyphenyl 4-chlorobenzoate | COX-2 (Chain A of PDB ID: 6COX) | -8.18 |
| Vanillin | COX-2 (Chain A of PDB ID: 6COX) | -4.96 |
Data sourced from a molecular docking study. Lower binding energy suggests a more stable interaction with the target receptor.
To provide a broader context for researchers, the following table summarizes the experimentally determined anti-inflammatory activity of various established agents, showcasing the types of data typically generated in preclinical studies.
Table 2: In Vitro Anti-Inflammatory Activity of Selected Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Other Compounds
| Compound | Target/Assay | IC50 / Inhibition | Cell Line / Model |
| Indomethacin | COX-1 Inhibition | 0.6 µM | Ovine COX-1 |
| COX-2 Inhibition | 1.8 µM | Ovine COX-2 | |
| Celecoxib | COX-1 Inhibition | 15 µM | Human Recombinant |
| COX-2 Inhibition | 0.04 µM | Human Recombinant | |
| Compound 8 (2-phenyl-4H-chromen derivative) | NO Production Inhibition | ~5 µM | LPS-stimulated RAW264.7 cells |
| Pterostilbene Derivative (E2) | NO Production Inhibition | 0.7 µM | LPS-stimulated RAW264.7 cells |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Understanding the Inflammatory Pathway
The anti-inflammatory action of many drugs is mediated through the inhibition of specific signaling pathways. The cyclooxygenase (COX) pathway is a primary target.
Caption: The Cyclooxygenase (COX) signaling pathway in inflammation.
Experimental Protocols: A Guide for Further Research
For researchers interested in experimentally validating the anti-inflammatory potential of this compound analogs, the following are detailed methodologies for key in vitro and in vivo assays commonly employed in the field.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the designated wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at 590 nm at timed intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in cultured macrophages.
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Test compounds
-
96-well cell culture plates and microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group without LPS and a group with LPS only.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (prepared by mixing Part A and Part B in a 1:1 ratio).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of compounds.
-
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is measured.
-
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% solution in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Pletismometer (for measuring paw volume)
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Caption: A typical experimental workflow for evaluating anti-inflammatory agents.
Conclusion and Future Directions
The available computational data suggests that this compound analogs, represented by 4-formyl-2-methoxyphenyl 4-chlorobenzoate, warrant further investigation as potential COX-2 inhibitors. However, to substantiate this claim and build a comprehensive understanding of their anti-inflammatory potential, extensive experimental validation is imperative. Researchers are encouraged to utilize the outlined in vitro and in vivo protocols to systematically evaluate a library of these analogs. Future studies should focus on establishing structure-activity relationships (SAR) to identify the most potent and selective compounds within this chemical class, ultimately paving the way for the development of novel and effective anti-inflammatory therapeutics.
Safety Operating Guide
Proper Disposal of 3-Formylphenyl 4-chlorobenzoate: A Guide for Laboratory Professionals
For immediate reference, treat 3-Formylphenyl 4-chlorobenzoate as a hazardous chemical waste. Due to its nature as a halogenated aromatic ester, it requires specific handling and disposal procedures to ensure personnel safety and environmental compliance. Always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory hazardous waste management and should be adapted to comply with local, state, and federal regulations.
I. Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
II. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] |
III. Segregation and Waste Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] this compound waste should be collected and segregated as follows:
-
Container: Use a designated, properly labeled, and compatible waste container with a secure screw-top cap.[2][7][8] The container should be made of a material that will not react with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[3]
-
Incompatibilities: Do not mix with non-halogenated solvents, strong oxidizing agents, strong bases, or amines.[9] Keep separate from acidic or alkaline waste streams.[5]
Experimental Workflow: Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
IV. Step-by-Step Disposal Protocol
A. For Solid this compound Waste:
-
Preparation: Work within a chemical fume hood and wear the appropriate PPE.
-
Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container. Use a funnel to avoid spillage on the exterior of the container.
-
Container Management: Do not fill the waste container beyond 90% capacity to allow for expansion.[4] Keep the container closed except when adding waste.[3][7][8]
B. For Empty Containers of this compound:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate must be collected and disposed of as halogenated hazardous waste.[8] Add the rinsate to your halogenated waste container.
-
Final Disposal of Empty Container: Once decontaminated, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
C. For Solutions Containing this compound:
-
Waste Stream: Collect solutions in the "Halogenated Organic Waste" container.
-
pH Considerations: Do not dispose of strongly acidic or basic solutions containing this compound without neutralization. However, neutralization should only be performed by trained personnel following a specific protocol. If in doubt, dispose of the acidic or basic halogenated solution in a separate, compatible waste container and consult with your institution's Environmental Health and Safety (EHS) department.[10]
V. Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[2][7] This area should be at or near the point of generation.
-
Segregation: Ensure the halogenated waste container is segregated from incompatible materials, particularly acids and bases.[2]
-
Duration: Follow institutional guidelines for the maximum accumulation time for hazardous waste.[7]
VI. Spill and Emergency Procedures
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes and seek medical attention if irritation persists.[1][9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]
-
Logical Relationship: Waste Segregation
Caption: Segregation diagram for this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory personnel. It is not a substitute for a substance-specific SDS or for the hazardous waste management procedures established by your institution and local regulatory agencies. Always prioritize safety and compliance.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ethz.ch [ethz.ch]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. uakron.edu [uakron.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 3-Formylphenyl 4-chlorobenzoate
This guide provides crucial safety and logistical information for the handling and disposal of 3-Formylphenyl 4-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. Based on the potential hazards associated with similar aromatic esters and aldehydes, the following personal protective equipment is recommended.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles are the minimum requirement.[1][2][3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes, such as when handling large quantities or during reactions that may become vigorous.[1][3][4] |
| Hand | Chemically resistant gloves are mandatory.[1][3] Disposable nitrile gloves are a common choice for incidental contact, but should be removed and replaced immediately after any exposure.[2][4] For prolonged handling, consider double-gloving or using a more robust glove material.[4] |
| Body | A standard laboratory coat is required to protect clothing and skin from potential splashes.[2][3][5] For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is advised.[2] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[3][5] |
| Respiratory | Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is typically not required.[6] If handling the solid material outside of a fume hood where dust may be generated, a dust respirator should be used. |
II. Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if a specific one for this compound is not available.
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Assemble all necessary equipment and reagents before starting the experiment.
2. Donning PPE:
- Put on your lab coat, ensuring it is fully buttoned.
- Don your chemical safety goggles.
- Put on the appropriate chemically resistant gloves.
3. Handling the Compound:
- For Solids:
- When weighing the solid, perform this task in a fume hood or a balance enclosure to avoid inhaling any dust.
- Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
- For Solutions:
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- If heating the solution, use a heating mantle and ensure the setup is secure.
4. During the Experiment:
- Always be mindful of the reaction and monitor for any unexpected changes.
- Keep all containers with this compound and its solutions closed when not in use.
- Avoid contact with skin and eyes.[6] Do not breathe dust.[6]
5. After Handling:
- Decontaminate any surfaces that may have come into contact with the chemical.
- Remove gloves using the proper technique to avoid contaminating your skin.
- Wash your hands thoroughly with soap and water after removing your gloves.[7]
- Remove your lab coat and store it in a designated area.
III. Disposal Plan
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour it down the drain.[6]
-
-
Waste Disposal:
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
A common method for the disposal of aromatic compounds is through controlled incineration by a licensed waste disposal company.[8]
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
